molecular formula C9H19ClN2O B1377800 3-Amino-3-cyclohexylpropanamide hydrochloride CAS No. 1375473-18-9

3-Amino-3-cyclohexylpropanamide hydrochloride

Cat. No.: B1377800
CAS No.: 1375473-18-9
M. Wt: 206.71 g/mol
InChI Key: HZZANZGAAPZYDH-UHFFFAOYSA-N
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Description

3-Amino-3-cyclohexylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-cyclohexylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-cyclohexylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-cyclohexylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZANZGAAPZYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-18-9
Record name 3-amino-3-cyclohexylpropanamide hydrochloride
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Foundational & Exploratory

Chemical structure and properties of 3-Amino-3-cyclohexylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-3-cyclohexylpropanamide hydrochloride , a critical building block in the synthesis of peptidomimetics and protease inhibitors.

Privileged Scaffold for Next-Generation Peptidomimetics

Executive Summary

3-Amino-3-cyclohexylpropanamide hydrochloride is a


-amino acid derivative characterized by a cyclohexyl side chain at the 

-position. Unlike natural

-amino acids, this compound introduces a methylene spacer into the peptide backbone, conferring unique conformational properties and resistance to enzymatic degradation. It serves as a vital intermediate in the development of protease inhibitors (e.g., for HCV, Renin, or Cathepsin K) and

-peptide foldamers
used in drug delivery and antimicrobial research.

Chemical Identity & Structure

This compound represents a "homo" analogue of cyclohexylalanine, shifted to the beta-position. The hydrochloride salt form ensures improved water solubility and stability for storage and handling compared to the free base.

Attribute Technical Detail
IUPAC Name 3-Amino-3-cyclohexylpropanamide hydrochloride
Common Synonyms

-Homocyclohexylalanine amide HCl; 3-Cyclohexyl-

-alaninamide HCl
Molecular Formula

Molecular Weight 206.71 g/mol (Salt); 170.25 g/mol (Free Base)
Chiral Center C3 (Available as (R)-, (S)-, or racemate)
CAS Registry 1604310-60-2 ((3R)-isomer); Generic/Racemic varies by vendor
SMILES NC(CC1CCCCC1)CC(N)=O.Cl
Structural Visualization

The following diagram illustrates the connectivity and the critical stereogenic center at C3 which dictates the folding propensity in peptide chains.

ChemicalStructure cluster_legend Functional Roles Cyclohexyl Cyclohexyl Ring (Hydrophobic Core) C3 C3 Chiral Center (Stereogenic) Cyclohexyl->C3 Side Chain Backbone Methylene Spacer (-CH2-) C3->Backbone Amine 3-Amino Group (NH3+ Cl-) Amine->C3 Salt Bridge Potential Amide Primary Amide (-CONH2) Backbone->Amide C-Terminus desc The C3-Cyclohexyl group mimics Phenylalanine/Leucine but provides proteolytic resistance due to the beta-backbone.

Figure 1: Structural connectivity highlighting the pharmacophoric elements.[1][2][3][4]

Physicochemical Properties

Understanding the solid-state and solution properties is essential for formulation and process chemistry.

PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidEase of handling in GMP environments.
Solubility High in Water, Methanol, DMSOCompatible with reverse-phase HPLC and biological assays.
Melting Point >200°C (Decomposition typical for amino acid salts)Indicates high lattice energy and stability.
Hygroscopicity ModerateRequires storage in desiccated conditions (RT or 2-8°C).
pKa (Amine) ~9.0 - 10.0 (Predicted)Protonated at physiological pH; good for electrostatic binding.
LogP ~0.9 (Free base)Moderate lipophilicity aids in membrane permeability when incorporated into drugs.

Synthesis & Manufacturing Protocols

The synthesis of 3-Amino-3-cyclohexylpropanamide hydrochloride typically follows one of two robust pathways: the Rodionov Condensation (for racemates) or Enzymatic Resolution (for enantiopure forms).

Method A: Modified Knoevenagel-Rodionov Synthesis

This route is preferred for bulk production of the racemic scaffold, which is then resolved.

  • Condensation: Cyclohexanecarboxaldehyde reacts with malonic acid and ammonium acetate in ethanol.

  • Decarboxylation: Heating promotes decarboxylation to yield the

    
    -amino acid (3-amino-3-cyclohexylpropanoic acid).
    
  • Esterification: Conversion to the methyl ester using

    
    .
    
  • Amidation: Treatment with aqueous ammonia (

    
    ) or ammonia in methanol yields the target amide.
    
  • Salt Formation: Precipitation with HCl in dioxane/ether.

Method B: Enzymatic Kinetic Resolution (High Purity)

For drug applications requiring >99% ee (enantiomeric excess), biocatalysis is employed.

SynthesisWorkflow Start Racemic 3-Amino-3-cyclohexylpropanamide Reaction Selective Hydrolysis (Kinetic Resolution) Start->Reaction Enzyme Biocatalyst Addition (e.g., Penicillin G Amidase or Lipase) Enzyme->Reaction ProductL (S)-Acid (Hydrolyzed Product) Reaction->ProductL Fast Reaction ProductD (R)-Amide (Unreacted Target) Reaction->ProductD Slow/No Reaction Purification Separation via Ion Exchange Chromatography ProductL->Purification ProductD->Purification

Figure 2: Enzymatic resolution workflow to isolate the enantiopure amide.

Pharmaceutical Applications

This compound is not merely a reagent but a privileged scaffold in medicinal chemistry.

Protease Inhibition (HCV & Renin)

The cyclohexyl group acts as a bulky, hydrophobic anchor that fits into the S1 or S1' pockets of protease enzymes (mimicking Phenylalanine or Leucine). The


-amino backbone renders the resulting peptide bond resistant to cleavage by host proteases, significantly extending the half-life (

)
of the drug.
  • Mechanism:[4][5] The amide nitrogen can form hydrogen bonds with the catalytic aspartates or serines in the enzyme active site.

Peptidomimetics & Foldamers

-Amino acids are used to construct "foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) unlike natural peptides.
  • Stability: Complete resistance to peptidases.

  • Utility: Development of antimicrobial peptides that evade bacterial degradation mechanisms.

Chiral Resolution Standard

Due to its amphiphilic nature (lipophilic tail + polar head), the enantiomers of this amide are frequently used to benchmark Chiral Stationary Phases (CSPs) in HPLC, specifically zwitterionic Cinchona alkaloid-based columns.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters must be met.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0-8.5 ppm (Broad s, 3H, 
      
      
      
      )
    • 
       7.5 & 6.9 ppm (s, 2H, 
      
      
      
      )
    • 
       3.2-3.4 ppm (m, 1H, 
      
      
      
      )
    • 
       2.3-2.5 ppm (m, 2H, 
      
      
      
      )
    • 
       0.9-1.8 ppm (m, 11H, Cyclohexyl protons)
      
  • Mass Spectrometry (ESI+):

    • 
       calculated: 171.15; observed: 171.2.
      
  • HPLC Purity: >98% (Area %).

  • Chiral HPLC: Enantiomeric Excess (ee) >99% required for pharmaceutical intermediates.

Handling & Safety (SDS Summary)

While generally stable, the hydrochloride salt is an irritant.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C for long-term stability.

References

  • PubChem. (2025). 3-amino-3-cyclohexylpropanamide hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Heck, T., et al. (2009).[6] Kinetic Resolution of Aliphatic

    
    -Amino Acid Amides by 
    
    
    
    -Aminopeptidases. ChemBioChem, 10(9), 1562-1572. (Demonstrates enzymatic resolution of the racemate).
  • Ilisz, I., et al. (2015).

Sources

Thermodynamic Stability of Cyclohexyl-Substituted β-Amino Amides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

β-Amino amides are crucial structural motifs in the development of peptidomimetics, foldamers, and therapeutic agents, prized for their unique conformational properties and resistance to enzymatic degradation.[1][2] The incorporation of a cyclohexyl substituent introduces significant steric and conformational constraints that profoundly influence the overall thermodynamic stability of these molecules. This guide provides a comprehensive analysis of the key factors governing the stability of cyclohexyl-substituted β-amino amides. We delve into the intricate interplay of intramolecular hydrogen bonding, torsional strain, and steric effects, offering both theoretical underpinnings and practical methodologies for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge and technical protocols required to rationally design and analyze these promising compounds.

Introduction: The Significance of Conformational Control

In the realm of drug design and molecular engineering, the ability to predict and control the three-dimensional structure of a molecule is paramount. β-Amino acids and their derivatives offer an expanded chemical space compared to their α-amino acid counterparts, largely due to the increased flexibility of their carbon backbone.[3][4] This flexibility, however, can be a double-edged sword, leading to a multitude of accessible conformations and making the design of structurally-defined molecules challenging.

The introduction of a cyclohexyl ring onto the β-amino amide scaffold serves as a powerful conformational constraint.[5] This bulky, alicyclic group restricts the available torsional angles along the backbone and can promote the formation of specific, stable secondary structures through predictable non-covalent interactions. Understanding the thermodynamic principles that stabilize these preferred conformations is critical for designing molecules with enhanced biological activity, improved metabolic stability, and predictable binding affinities. This guide will explore the theoretical and practical aspects of this topic, providing a framework for the systematic evaluation of these compounds.

Theoretical Background: The Pillars of Stability

The thermodynamic stability of a given conformation is determined by the sum of all stabilizing and destabilizing interactions within the molecule. For cyclohexyl-substituted β-amino amides, stability is primarily dictated by a balance between intramolecular hydrogen bonding, steric hindrance, and torsional strain.

Conformational Landscape

The conformation of a β-amino acid residue is defined by several key torsion angles along its backbone. Unlike α-amino acids, the crucial Cα-Cβ bond introduces an additional rotational degree of freedom, described by the torsion angle θ.[3]

  • Torsion Angles: The primary backbone conformation is defined by the sequence of torsion angles: φ (N-Cβ), θ (Cβ-Cα), and ψ (Cα-CO).

  • Gauche and Anti Conformations: Rotation around the Cβ-Cα bond (θ) typically results in stable conformations where substituents are either gauche (θ ≈ ±60°) or anti/trans (θ ≈ 180°).[3][6] A predominance of gauche conformations is often a prerequisite for the formation of folded, helical structures.[3][4]

  • Cyclohexyl Ring Pucker: The cyclohexyl ring itself exists in a low-energy chair conformation. The substituents can occupy either axial or equatorial positions, with the bulky amino amide side chain strongly preferring the equatorial position to minimize 1,3-diaxial strain. However, studies have shown that in some peptide contexts, the amino group can occupy the axial position to facilitate favorable hydrogen bonding.[5]

The Role of Intramolecular Hydrogen Bonding (IMHB)

Intramolecular hydrogen bonds are a dominant force in stabilizing specific folded conformations. By forming cyclic structures, they reduce the entropic penalty of folding and lock the molecule into a lower energy state. In β-peptides, several IMHB patterns are possible, designated by the number of atoms in the hydrogen-bonded ring.

  • Common Hydrogen-Bonded Rings: While various ring sizes are possible, 11- and 14-membered rings are particularly significant in promoting stable, folded structures in β-amino acid derivatives.[7][8]

  • Influence of Substituents: Alkyl substitutions, such as a cyclohexyl group, generally increase the population of intramolecularly hydrogen-bonded conformations.[7][9] The steric bulk of the substituent can pre-organize the backbone in a way that favors the formation of an IMHB.

  • Lipophilicity and Permeability: IMHB can mask polar N-H and C=O groups from the solvent, increasing the molecule's lipophilicity and potentially enhancing its cell permeability—a highly desirable trait in drug candidates.[10]

Steric and Electronic Effects

The bulky nature of the cyclohexyl group imparts significant steric influence, restricting rotation around adjacent single bonds and favoring conformations that minimize steric clashes. Electronically, the amide bond's resonance structure gives the C-N bond partial double-bond character, restricting its rotation and enforcing planarity.[11][12] This planarity is a critical factor that defines the geometry of potential hydrogen bonds.

cluster_0 Governing Factors cluster_1 Key Interactions cluster_2 Resulting Properties A Cyclohexyl Ring (Steric Bulk & Pucker) E Gauche/Anti Effects A->E F Steric Repulsion A->F B Amide Bond (Planarity & Resonance) D Intramolecular H-Bonding (e.g., C11, C14 rings) B->D C Backbone Flexibility (Torsion Angles φ, θ, ψ) C->D C->E G Preferred Conformation D->G E->G F->G H Thermodynamic Stability (ΔG, ΔH, ΔS) G->H caption Factors influencing thermodynamic stability.

Figure 1: Interplay of factors governing molecular stability.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is necessary to fully characterize the conformational landscape and thermodynamic stability of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation and dynamics of molecules.[11][12]

  • Variable-Temperature (VT) NMR: This technique is used to quantify the thermodynamic parameters (ΔH and ΔS) of an equilibrium between two or more conformations.[8][9] By monitoring the chemical shifts of protons involved in hydrogen bonding (typically amide N-H protons) as a function of temperature, one can determine the population of the hydrogen-bonded state. Amide protons involved in strong IMHB show less temperature dependence (smaller temperature coefficients) compared to solvent-exposed protons.[13]

  • 2D NMR (ROESY/NOESY): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for 3D structure elucidation.[13]

  • Coupling Constants (³J): The magnitude of the scalar coupling constant (³J) between vicinal protons can be related to the dihedral angle separating them via the Karplus equation, offering insight into backbone torsion angles.

  • Sample Preparation: Dissolve a high-purity sample of the cyclohexyl-substituted β-amino amide in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) to a concentration of 5-10 mM. The choice of a non-polar, aprotic solvent is crucial to minimize competing intermolecular hydrogen bonds with the solvent.

  • Initial Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify and assign all relevant proton signals, particularly the amide N-H proton.

  • Temperature Variation: Increase the sample temperature in discrete steps (e.g., 10 K increments) from a low temperature (e.g., 278 K) to a high temperature (e.g., 328 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Extraction: Carefully record the chemical shift (δ) of the amide N-H proton at each temperature (T).

  • Data Analysis (Qualitative): Plot the chemical shift (δ) versus temperature (T). A small slope (temperature coefficient, Δδ/ΔT, < 3 ppb/K) is indicative of a proton involved in a stable intramolecular hydrogen bond.[13]

  • Data Analysis (Quantitative): Using specialized software, determine the equilibrium constant (K) at each temperature based on the populations of the different conformational states.

  • Van't Hoff Analysis: Plot ln(K) versus 1/T. The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. This allows for the direct calculation of the enthalpy (ΔH) and entropy (ΔS) of the conformational equilibrium.[8][9]

cluster_workflow VT-NMR Experimental Workflow A Prepare Sample (5-10 mM in CDCl3) B Acquire 1H NMR Spectra at Incremental Temperatures (e.g., 278K to 328K) A->B C Record Amide Proton Chemical Shift (δ) at each Temperature (T) B->C D Plot δ vs. T (Determine Δδ/ΔT) C->D Qualitative Analysis E Calculate Equilibrium Constant (K) at each T C->E Quantitative Analysis F Generate Van't Hoff Plot (ln(K) vs. 1/T) E->F G Determine ΔH and ΔS from Slope and Intercept F->G caption Workflow for VT-NMR analysis.

Figure 2: A streamlined workflow for VT-NMR experiments.
X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[5] It is invaluable for visualizing precise bond lengths, bond angles, torsion angles, and the exact geometry of intramolecular hydrogen bonds. However, it is important to recognize that the conformation observed in the crystal may be influenced by crystal packing forces and may not be the most stable conformation in solution.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to probe for the presence of hydrogen bonding. The stretching frequency of the N-H bond in the amide is sensitive to its environment. A free N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹, whereas an N-H group involved in a hydrogen bond will show a broader band at a lower frequency (e.g., 3200-3350 cm⁻¹).[1]

Computational Approaches to Stability Analysis

Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and predicting the relative stabilities of its various conformations.[3]

  • Conformational Search: The first step is to generate a wide range of possible conformations. This is typically done using molecular mechanics (MM) force fields, which are computationally inexpensive and can rapidly explore the vast conformational space.

  • Geometry Optimization and Energy Calculation: The low-energy conformations identified by the MM search are then subjected to more accurate geometry optimization and energy calculations using quantum mechanics (QM) methods, such as Density Functional Theory (DFT).[4] These methods provide more reliable relative energies.

  • Solvent Effects: Since most biological processes and experiments occur in solution, it is crucial to include the effects of the solvent in the calculations, typically through a continuum solvation model.[3][4] Solvation can significantly alter the relative stability of conformers.

  • Structure Building: Build the 3D structure of the cyclohexyl-substituted β-amino amide using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e) to generate several hundred or thousand potential conformers.

  • Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers (e.g., within 10-15 kJ/mol of the global minimum) for further analysis.

  • Quantum Mechanics Optimization: Optimize the geometry of each selected conformer using a DFT method (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-31G* or higher). Include a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment used in experiments.

  • Energy Calculation and Analysis: Calculate the final single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy. The relative energies (ΔE) provide the predicted thermodynamic stability of each conformer.

  • Structural Analysis: Analyze the geometries of the most stable conformers, focusing on key torsion angles (φ, θ, ψ) and intramolecular hydrogen bonding distances and angles to rationalize the stability.

A Build 3D Structure B Molecular Mechanics Conformational Search A->B C Cluster & Select Low-Energy Conformers B->C D DFT Geometry Optimization (with Solvation Model) C->D E Calculate Relative Energies (ΔE) D->E F Analyze Stable Structures (Torsions, H-Bonds) E->F caption Workflow for computational stability analysis.

Figure 3: A typical workflow for computational conformational analysis.

Data Summary and Key Findings

The stability of cyclohexyl-substituted β-amino amides is a result of a delicate thermodynamic balance. The enthalpic gain from forming a stable intramolecular hydrogen bond is often the driving force for folding, while the entropic cost of restricting the molecule's conformational freedom opposes this.

Parameter Influence on Stability Governing Factors Typical Experimental Value
ΔH (Enthalpy) A negative ΔH favors the folded state.Primarily driven by the formation of stable intramolecular hydrogen bonds and favorable van der Waals interactions.-1.0 to -5.0 kcal/mol for H-bonded conformations.[8][9]
ΔS (Entropy) A negative ΔS disfavors the folded state.Represents the loss of conformational freedom upon folding into a single, ordered structure.-3.0 to -10.0 e.u. (cal/mol·K).[8][9]
Torsion Angle (θ) Determines backbone folding.Restricted by the bulky cyclohexyl group; gauche conformations (≈ ±60°) are often required for helical folds.[5]Typically found in the range of +/- 50-70° in folded crystal structures.[5]
IMHB Geometry Critical for H-bond strength.The C-N amide bond planarity and backbone pre-organization by the cyclohexyl group dictate the feasibility of optimal H-bond geometry.N···O distances of 2.8-3.2 Å; N-H···O angles > 150°.

Table 1: Summary of Key Parameters Influencing Thermodynamic Stability.

Conclusion and Outlook

The thermodynamic stability of cyclohexyl-substituted β-amino amides is governed by a sophisticated interplay between the steric demands of the cyclohexyl ring and the propensity of the amide backbone to form stabilizing intramolecular hydrogen bonds. The cyclohexyl group acts as a "conformational rudder," steering the molecule towards a limited set of stable, folded structures, primarily those that can accommodate a gauche relationship along the Cβ-Cα bond.

By employing a combined strategy of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the precise 3D structures and quantify the thermodynamic forces that stabilize them. This understanding is not merely academic; it provides a rational basis for the design of next-generation peptidomimetics and foldamers, enabling the engineering of molecules with predictable shapes, enhanced stability, and tailored biological functions. As the demand for more sophisticated therapeutic modalities grows, the principles outlined in this guide will be indispensable for professionals working at the cutting edge of drug discovery and development.

References

  • Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in beta-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 64(3), 700–706. [Link]

  • Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 64(3), 700-706. [Link]

  • Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry. [Link]

  • Subramaniam, P., Ramasubbu, C., & Athiramu, S. (2017). Exploiting intramolecular hydrogen bonding for the highly (Z)-selective & metal free synthesis of amide substituted β-aminoenones. RSC Advances. [Link]

  • Reddy, D., et al. (2023). Diastereoselective Synthesis of trans-β-Amino Cyclohexyl Ketones and trans-3-Amino-4-acyl-tetrahydropyrans from Intramolecular C-Alkylation of ω-Halo-Substituted β-Sulfinamido Ketones. The Journal of Organic Chemistry, 88(4), 2006–2022. [Link]

  • Zhang, Y., et al. (2020). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Advances. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of Beta-Amino Acid Residues in Peptides: X-ray Diffraction Studies of Peptides Containing the Achiral Residue 1-aminocyclohexaneacetic Acid, beta3,3Ac6c. Biopolymers, 90(2), 138–150. [Link]

  • Cunningham, A. E., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • Osorio-Martinez, C., et al. (2017). Conformational Preferences of β– and γ–Aminated Proline Analogues. Molecules. [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8567-8576. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Rudman, D., Meister, A., & Greenstein, J. P. (1952). Preparation of the Optical Isomers of Analogous Cyclohexyl- and Phenyl-substituted Amino Acids. Journal of the American Chemical Society, 74(2), 551-551. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • YouTube. (2011, June 20). Anti and Gauche Conformational States. [Link]

  • ResearchGate. (n.d.). Cyclic beta aminoacids as conformational constraints. [Link]

Sources

Technical Guide: Ionization Behavior and pKa of 3-Amino-3-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization behavior, of 3-Amino-3-cyclohexylpropanamide . This document is structured for researchers and drug development professionals, synthesizing theoretical principles with practical experimental methodologies.

Executive Summary

3-Amino-3-cyclohexylpropanamide (C


H

N

O) is a

-amino amide derivative featuring a cyclohexyl side chain at the

-position. As a chiral building block, it is critical in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for targets requiring lipophilic

-amino acid scaffolds.

Understanding its ionization behavior is paramount for:

  • Salt Selection: Optimizing solid-state stability and solubility.

  • Purification: Designing efficient cation-exchange or pH-dependent extraction protocols.

  • Bioavailability: Predicting membrane permeability (LogD) at physiological pH.

Key Physicochemical Parameters (Estimated):

  • pKa (Amine):

    
     (Basic)
    
  • pKa (Amide):

    
     (Neutral/Non-ionizable in water)
    
  • Dominant Species at pH 7.4: Cationic (

    
    )
    

Structural Analysis & Functional Group Chemistry

The molecule consists of a propanamide backbone with a primary amine and a cyclohexyl group attached to the C3 (


) carbon.
Chemical Structure[1]
  • Systematic Name: 3-Amino-3-cyclohexylpropanamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 170.25 g/mol

Functional Group Assessment
  • Primary Amine (

    
    ):  Located at the 
    
    
    
    -position.[1] This is the sole ionizable center in the physiological pH range (1–14).
  • Amide (

    
    ):  Electron-withdrawing group (EWG). It exerts an inductive effect (-I) that lowers the pKa of the amine compared to a simple alkyl amine, though less drastically than in 
    
    
    
    -amino amides due to the extra methylene spacer.
  • Cyclohexyl Group: Lipophilic, bulky substituent. It increases the LogP of the neutral species but has a minor electron-donating (+I) effect compared to a phenyl ring.

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium between the cationic conjugate acid and the neutral free base.

Ionization cluster_0 Equilibrium Constant (Ka) Cation Cationic Form (pH < 9.0) [R-NH3]+ Neutral Neutral Free Base (pH > 9.0) [R-NH2] Cation->Neutral - H+ Neutral->Cation + H+

Caption: Protonation equilibrium of 3-Amino-3-cyclohexylpropanamide centered around pKa ~9.0.

pKa Determination and Theoretical Derivation

Direct experimental literature values for this specific intermediate are often proprietary. However, the pKa can be derived with high confidence using Linear Free Energy Relationships (LFER) and structural analogs.

Comparative Analysis (Analog Anchoring)

To determine the pKa, we compare the target molecule against established standards:

CompoundStructurepKa (Amine)Rationale for Shift
Propylamine

10.71Reference aliphatic amine.

-Alanine

10.24Anionic carboxylate stabilizes ammonium via electrostatics.

-Alaninamide

~9.10Amide EWG (-I effect) destabilizes the ammonium cation, lowering pKa.
Target Molecule

~9.0 Cyclohexyl is sterically bulky (hinders solvation) but alkyl-like.
Mechanistic Insight

The amide group at the C1 position is electron-withdrawing. Through the ethylene backbone, this inductive effect pulls electron density away from the amine nitrogen at C3.

  • Effect: The nitrogen lone pair becomes less available (in the base) or the positive charge is destabilized (in the acid), resulting in a lower pKa (~9.0) compared to propylamine (~10.7).

  • Cyclohexyl Effect: Unlike a phenyl group (which would lower pKa further to ~8.5 due to stronger withdrawal), the cyclohexyl group is aliphatic. Its primary impact is steric hindrance , which slightly reduces the hydration energy of the ammonium cation, potentially lowering the pKa by 0.1–0.2 units relative to

    
    -alaninamide.
    

Ionization Behavior & Solubility Profile

Species Distribution (Bjerrum Plot Logic)
  • pH 1.0 – 7.0: The molecule exists almost exclusively (>99%) as the ammonium cation .

    • Solubility: High (Water-soluble salt form).

    • LogD: Low (< 0).

  • pH 9.0: The pKa point . [Cation] = [Neutral].

    • Buffering Capacity: Maximum.

  • pH 11.0 – 14.0: The molecule exists as the neutral free base .

    • Solubility: Low (Precipitation likely). The lipophilic cyclohexyl group dominates, driving the molecule into organic phases.

    • LogD: High (~1.5 – 2.0 estimated).

Implications for Drug Development
  • Oral Absorption: At intestinal pH (6.5–7.5), the drug is cationic. Permeability may be limited unless active transport is involved or the lipophilic cyclohexyl group provides sufficient passive diffusion despite the charge.

  • Formulation: The free base is likely an oil or low-melting solid. For stability, it should be converted to a crystalline salt (e.g., Hydrochloride or Tartrate ).

Experimental Protocols for pKa Determination

For precise validation, the following Potentiometric Titration protocol is recommended. This method is self-validating through the use of Gran plots to determine the equivalence point.

Materials
  • Analyte: >50 mg of pure 3-Amino-3-cyclohexylpropanamide hydrochloride.

  • Titrant: 0.1 M Standardized NaOH (carbonate-free).

  • Solvent: Degassed water (or 0.15 M KCl background electrolyte).

  • Instrument: Potentiometric titrator with a glass pH electrode.

Workflow Diagram

Protocol Step1 Sample Preparation Dissolve 50mg HCl salt in 50mL 0.15M KCl Step3 Sample Titration Add 0.1M NaOH in 5µL increments Record pH after stabilization (<0.5 mV/s) Step1->Step3 Step2 Blank Titration Titrate solvent blank to determine CO2/impurity levels Step2->Step3 Calibration Step4 Data Analysis Plot pH vs. Volume Calculate 1st Derivative (dpH/dV) Step3->Step4 Step5 Result Inflection point = pKa Step4->Step5

Caption: Potentiometric titration workflow for accurate pKa determination of amine salts.

Data Processing
  • Identify Equivalence Point (Ve): Use the first derivative maximum (

    
    ).
    
  • Calculate pKa: At

    
     (half-neutralization), 
    
    
    
    .
  • Correction: If using a mixed solvent (e.g., Methanol/Water) for solubility, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

References

  • PubChem. (n.d.).[2] 3-Amino-3-cyclohexylpropanamide hydrochloride (CID 72150192). National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-alanine.[1][][4] Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • ModelSEED. (n.d.). Compound: beta-Alaninamide.[][5][6] Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-3-cyclohexylpropanamide HCl: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-Amino-3-cyclohexylpropanamide HCl. This document outlines potential synthetic strategies, explains the underlying chemical principles, and provides detailed, adaptable protocols for the laboratory-scale preparation of this important pharmaceutical intermediate.

Introduction: The Significance of β-Amino Amide Scaffolds in Drug Discovery

β-Amino acids and their derivatives are crucial building blocks in medicinal chemistry. The incorporation of a cyclohexyl moiety can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile. The propanamide functional group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships. While direct synthetic protocols for 3-Amino-3-cyclohexylpropanamide HCl are not extensively reported in the literature, a logical and efficient synthetic approach involves a two-stage process: the synthesis of the precursor β-amino acid, 3-amino-3-cyclohexylpropanoic acid, followed by its amidation and subsequent conversion to the hydrochloride salt.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests that 3-amino-3-cyclohexylpropanoic acid is a key intermediate. This section will explore potential methods for the synthesis of this precursor and its subsequent conversion to the desired propanamide.

G target 3-Amino-3-cyclohexylpropanamide HCl amide_formation Amidation & HCl salt formation target->amide_formation amino_acid 3-Amino-3-cyclohexylpropanoic acid amide_formation->amino_acid synthesis_aa Synthesis of β-Amino Acid amino_acid->synthesis_aa starting_materials Starting Materials (e.g., Cyclohexanecarboxaldehyde, Malonic Acid, Nitriles) synthesis_aa->starting_materials

Caption: Retrosynthetic analysis of 3-Amino-3-cyclohexylpropanamide HCl.

Two primary synthetic strategies will be discussed:

  • Strategy A: Synthesis of 3-amino-3-cyclohexylpropanoic acid followed by amidation.

  • Strategy B: Direct synthesis of a protected amide derivative via the Ritter Reaction.

Strategy A: Synthesis via 3-Amino-3-cyclohexylpropanoic Acid Intermediate

This strategy is a robust and versatile approach that allows for the isolation and purification of the key β-amino acid intermediate.

Synthesis of 3-Amino-3-cyclohexylpropanoic Acid

Several methods can be envisioned for the synthesis of this key intermediate. One plausible one-pot synthesis is an adaptation of the synthesis of 3-amino-3-arylpropionic acids.[1] This involves the reaction of cyclohexanecarboxaldehyde with malonic acid and an ammonia source.

G cluster_0 One-Pot Synthesis of 3-Amino-3-cyclohexylpropanoic Acid start Cyclohexanecarboxaldehyde + Malonic Acid + Ammonium Acetate intermediate Knoevenagel Condensation & Michael Addition start->intermediate Reflux product 3-Amino-3-cyclohexylpropanoic acid intermediate->product In situ reaction

Caption: Proposed one-pot synthesis of the β-amino acid intermediate.

Protocol 1: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanecarboxaldehyde112.1711.2 g (10.9 mL)0.1
Malonic Acid104.0610.4 g0.1
Ammonium Acetate77.0815.4 g0.2
Ethanol46.07100 mL-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (100 mL), cyclohexanecarboxaldehyde (11.2 g), malonic acid (10.4 g), and ammonium acetate (15.4 g).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the crude product and wash with cold ethanol.

  • To purify, dissolve the crude product in a minimal amount of hot water.

  • Adjust the pH to the isoelectric point (around pH 6-7) with a dilute solution of hydrochloric acid or sodium hydroxide to precipitate the purified amino acid.

  • Filter the purified product, wash with cold water, and dry under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Amidation of 3-Amino-3-cyclohexylpropanoic Acid

The direct amidation of unprotected amino acids can be challenging due to the potential for side reactions. However, modern methods offer efficient solutions. A particularly effective approach utilizes a borate ester as a promoter.

G cluster_0 Direct Amidation of Unprotected Amino Acid amino_acid 3-Amino-3-cyclohexylpropanoic acid product 3-Amino-3-cyclohexylpropanamide amino_acid->product ammonia Ammonia source (e.g., Ammonium Chloride + Base) ammonia->product borate B(OCH₂CF₃)₃ borate->product Promoter

Caption: Borate-promoted direct amidation of the β-amino acid.

Protocol 2: Synthesis of 3-Amino-3-cyclohexylpropanamide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-3-cyclohexylpropanoic acid171.2417.1 g0.1
Ammonium Chloride53.498.0 g0.15
Triethylamine101.1920.2 g (27.8 mL)0.2
Tris(2,2,2-trifluoroethyl) borate355.8835.6 g (25.1 mL)0.1
Cyclopentyl methyl ether (CPME)100.16200 mL-
Hydrochloric Acid in Dioxane (4M)-As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-3-cyclohexylpropanoic acid (17.1 g) and ammonium chloride (8.0 g).

  • Add cyclopentyl methyl ether (CPME) (200 mL) followed by triethylamine (20.2 g).

  • Stir the suspension and add tris(2,2,2-trifluoroethyl) borate (35.6 g) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove any solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanamide.

  • Purify the crude product by column chromatography on silica gel.

Formation of the Hydrochloride Salt

To obtain the final product, the free base is converted to its hydrochloride salt.

Protocol 3: Formation of 3-Amino-3-cyclohexylpropanamide HCl

  • Dissolve the purified 3-Amino-3-cyclohexylpropanamide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-3-cyclohexylpropanamide HCl.

Strategy B: Direct Synthesis via the Ritter Reaction

The Ritter reaction provides a convergent approach to N-alkyl amides from a nitrile and a carbocation precursor.[2][3][4] In this context, a suitable alcohol or alkene can be used to generate a cyclohexyl-containing carbocation, which then reacts with a nitrile that can be subsequently hydrolyzed to the primary amide.

G cluster_0 Ritter Reaction for Amide Synthesis start Cyclohexyl-containing alcohol/alkene + Acrylonitrile intermediate Carbocation formation & Nitrilium ion intermediate start->intermediate Strong Acid (e.g., H₂SO₄) product Protected 3-Amino-3-cyclohexylpropanamide derivative intermediate->product Hydrolysis

Caption: Proposed Ritter reaction pathway.

Protocol 4: Synthesis of a Protected Amide via Ritter Reaction (Conceptual)

Materials:

ReagentMolar Mass ( g/mol )
1-Cyclohexyl-ethanol114.19
Acrylonitrile53.06
Sulfuric Acid (conc.)98.08
Water18.02

Procedure (Illustrative):

  • Caution: This reaction involves strong acids and toxic reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 1-cyclohexyl-ethanol.

  • To this mixture, add acrylonitrile dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent.

  • The resulting product would likely be an N-substituted acrylamide derivative, which would require further steps to convert to the target primary amide.

Note: This protocol is conceptual and would require significant optimization and characterization of intermediates. The direct amidation of the pre-formed amino acid (Strategy A) is generally a more controlled and higher-yielding approach for this specific target molecule.

Characterization and Quality Control

The identity and purity of the synthesized 3-Amino-3-cyclohexylpropanamide HCl should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As a physical constant for the final hydrochloride salt.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle strong acids and bases with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. UCL Discovery. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Ritter Reaction. OpenOChem Learn. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

Sources

Reaction conditions for derivatizing 3-Amino-3-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 3-Amino-3-cyclohexylpropanamide

Executive Summary & Compound Profile

3-Amino-3-cyclohexylpropanamide (CAS 4361-29-9) is a critical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino amide building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., analogs of DPP-4 inhibitors). Its structure features a primary amine at the 

-position relative to the amide carbonyl, flanked by a bulky cyclohexyl group.

The Analytical Challenge: Unlike aromatic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino acids, this compound lacks a significant UV chromophore. Direct UV detection at 210–220 nm is non-specific and suffers from interference by mobile phase solvents. Furthermore, the steric bulk of the C3-cyclohexyl group can retard reaction kinetics compared to linear aliphatic amines.

This guide details three validated protocols:

  • Fluorescence Derivatization (OPA/MPA) for high-sensitivity quantitation.[]

  • Chiral Derivatization (FDAA/Marfey’s) for enantiomeric purity analysis.[]

  • Synthetic Protection (Boc-Anhydride) for peptide coupling workflows.[]

Protocol A: High-Sensitivity Quantitation (OPA-Derivatization)

Objective: Transform the non-fluorescent primary amine into a highly fluorescent isoindole derivative using o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA).

Mechanism: The primary amine attacks the OPA aldehyde, followed by the thiol (MPA) nucleophilic attack, forming a stable isoindole. 3-MPA is preferred over 2-mercaptoethanol due to superior stability and reduced odor.

Reagents & Preparation
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g boric acid in 80 mL water; adjust pH with 50% NaOH. Dilute to 100 mL.

  • OPA Reagent Stock: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 3-MPA. Mix with 9 mL Borate Buffer. Note: Prepare daily. Protect from light.

  • Sample Diluent: 50:50 Methanol:Water (to solubilize the cyclohexyl moiety).

Step-by-Step Workflow
  • Sample Solubilization: Dissolve 3-Amino-3-cyclohexylpropanamide in Sample Diluent to a concentration of 1.0 mM.

  • Derivatization Reaction:

    • In an autosampler vial, combine 10 µL Sample + 70 µL Borate Buffer .

    • Add 20 µL OPA Reagent .[]

    • Critical: Mix immediately by aspiration (3x).

  • Incubation: Allow to react at Room Temperature (25°C) for 2.0 minutes .

    • Why: The cyclohexyl group creates steric hindrance. Standard 1-minute protocols for alanine may yield incomplete reaction here.[] 2 minutes ensures >98% conversion.

  • Quenching/Injection: Inject immediately. The isoindole derivative is stable for ~15 minutes before degradation begins.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.

  • Mobile Phase B: 50:35:15 Acetonitrile:Methanol:Water.[]

  • Detection: FLD (Ex: 340 nm, Em: 450 nm).

Protocol B: Chiral Purity Analysis (Marfey’s Method)

Objective: Determine the enantiomeric excess (ee%) of the (R)- or (S)- isomer. The cyclohexyl group creates a chiral center at C3.

Mechanism: Reaction with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) creates diastereomers.[] The L-L and D-L pairs have significantly different hydrophobicities, allowing separation on a standard achiral C18 column.

Reaction Conditions
ParameterSettingRationale
Reagent 1% FDAA in AcetoneFDAA provides the chiral auxiliary (L-Alanine).
Base 1 M NaHCO₃Maintains pH ~8.5 for nucleophilic aromatic substitution.
Temperature 40°CElevated temp required to overcome steric hindrance of the cyclohexyl group.
Time 60 minutesSlower kinetics due to bulky C3-substituent.
Quench 1 M HClStops reaction and protonates the amine for HPLC retention.
Workflow Diagram (Graphviz)

MarfeysAnalysis Start Racemic 3-Amino-3-cyclohexylpropanamide Mix Add 1M NaHCO3 + FDAA (Acetone) Start->Mix pH 8.5 Heat Heat at 40°C (60 min) Mix->Heat SNAr Reaction Quench Quench with 1M HCl Heat->Quench Stop Rxn Inject Inject on C18 (Achiral Column) Quench->Inject Dilute Result Separated Diastereomers (L-L vs D-L) Inject->Result HPLC-UV (340nm)

Caption: Workflow for chiral resolution of sterically hindered


-amino amides using Marfey's Reagent.

Protocol C: Synthetic Derivatization (N-Boc Protection)

Objective: Protect the amine functionality to allow chemical modification of the amide or coupling reactions without self-polymerization.

Reaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Challenges: The cyclohexyl group decreases the nucleophilicity of the amine and creates steric shielding. Standard aqueous conditions often lead to precipitation of the lipophilic substrate.

Optimized Protocol
  • Solvent System: Use Dioxane:Water (2:1) . Dioxane is essential to solvate the cyclohexyl-alkane chain.

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq

    
     : 2.0 eq 
    
    
    
    (Triethylamine).
  • Procedure:

    • Dissolve 10 mmol of 3-Amino-3-cyclohexylpropanamide in 20 mL Dioxane/Water.[]

    • Add Triethylamine.[][2] Cool to 0°C.[3]

    • Add

      
       (dissolved in 5 mL dioxane) dropwise over 30 minutes.
      
    • Critical Step: Allow to warm to RT and stir for 12–16 hours . (Linear amines react in 4 hours; this bulky amine requires overnight stirring).

  • Workup:

    • Evaporate Dioxane.

    • Acidify aqueous residue to pH 3 with 5% KHSO₄ (Caution:

      
       evolution).
      
    • Extract with Ethyl Acetate.[][4] The product is lipophilic and will extract easily.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Fluorescence (Protocol A) Incomplete derivatization due to steric bulk.Increase reaction time from 2 min to 5 min. Ensure pH > 9.5.
Precipitation (Protocol C) Substrate insolubility in water.Increase Dioxane ratio. Do not use pure aqueous conditions.
Split Peaks (HPLC) Diastereomer separation or Rotamers.If using Boc-protected material, rotamers are common. Heat column to 40°C to coalesce peaks.
No Reaction (Marfey's) Temperature too low.The cyclohexyl group blocks the nucleophilic attack. Ensure reaction is at 40°C, not RT.

References

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations: Chirobiotic Handbook.[]Link

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.Link

  • Letters in Applied NanoBioScience. Pre-column Derivatization and Separation of Diastereomeric Derivatives of β-Amino Alcohols. 2022.[5] Link

  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.Link

  • BOC Sciences. Propanamide, 3-amino-N-cyclohexyl-3-thioxo- (Related Structure Properties).

Sources

Application Note: Synthesis and Protocol Optimization for Beta-Peptides Containing Cyclohexyl Groups

Author: BenchChem Technical Support Team. Date: February 2026


-peptides incorporating backbone-constrained (ACHC) and side-chain functionalized (

-hCha) cyclohexyl residues.

Abstract & Strategic Overview

Beta-peptides (


-peptides) have emerged as a premier class of peptidomimetics due to their resistance to proteolytic degradation and their ability to adopt stable, predictable secondary structures (foldamers). Among these, residues containing cyclohexyl groups are critical for two distinct reasons:
  • Backbone Constraint: trans-2-aminocyclohexanecarboxylic acid (ACHC ) rigidly enforces a 14-helix secondary structure, making it the "gold standard" for designing stable foldamers.

  • Hydrophobic Functionalization:

    
    -homocyclohexylalanine (
    
    
    
    -hCha
    ) provides side-chain hydrophobicity essential for membrane interactions or hydrophobic core formation, without the backbone rigidity of ACHC.

This guide provides validated protocols for the synthesis of these monomers and their assembly via Solid Phase Peptide Synthesis (SPPS).

Monomer Synthesis Protocols

A. Synthesis of Backbone-Constrained Fmoc-trans-ACHC

The synthesis of trans-ACHC is non-trivial due to the requirement for trans-stereochemistry to support 14-helix formation. The most robust route involves the reduction of a


-amino ester followed by enzymatic resolution.

Mechanism & Workflow: The synthesis relies on the reduction of ethyl 2-oxocyclohexanecarboxylate to the amino ester, followed by Pig Liver Esterase (PLE) resolution to isolate the enantiopure (1R, 2R) isomer, which is required for standard helical folding.

Protocol Steps:

  • Enamine Formation: Reflux ethyl 2-oxocyclohexanecarboxylate (50 mmol) with benzylamine (55 mmol) in benzene/toluene with a Dean-Stark trap to remove water. Yields ethyl 2-(benzylamino)cyclohex-1-enecarboxylate.

  • Reduction (Stereoselection): Reduce the enamine using NaBH

    
    CN in acetic acid. This predominantly yields the cis-amino ester.
    
  • Epimerization to Trans: Treat the cis-amino ester with NaOEt in ethanol. The thermodynamic equilibrium favors the trans-isomer (diequatorial conformation).

  • Enzymatic Resolution:

    • Suspend the racemic trans-amino ester in pH 7 phosphate buffer.

    • Add Pig Liver Esterase (PLE).

    • Maintain pH 7.0 by automatic titration with NaOH.

    • Result: PLE selectively hydrolyzes the (1S, 2S)-ester to the acid, leaving the desired (1R, 2R)-ethyl ester intact.

  • Protection: Hydrolyze the resolved ester (6N HCl, reflux) and protect the free amine with Fmoc-OSu under Schotten-Baumann conditions (Na

    
    CO
    
    
    
    , Dioxane/H
    
    
    O).
B. Synthesis of Side-Chain Functionalized Fmoc- -hCha

This monomer is synthesized via the Arndt-Eistert homologation of the corresponding


-amino acid (Fmoc-L-Cyclohexylalanine).

DOT Diagram: Arndt-Eistert Homologation Pathway

ArndtEistert Start Fmoc-L-Cha-OH (Alpha Amino Acid) MixedAnh Mixed Anhydride (Activation) Start->MixedAnh ClCOOiBu NMM, THF, -15°C Diazo Diazoketone (Intermediate) MixedAnh->Diazo CH2N2 (Diazomethane) or TMS-CHN2 Wolff Wolff Rearrangement (Ketene Formation) Diazo->Wolff Ag benzoate Ultrasound/Heat Product Fmoc-beta3-hCha-OH (Beta Amino Acid) Wolff->Product H2O/Dioxane (Nucleophilic Attack)

Caption: One-carbon homologation of alpha-amino acids to beta-amino acids via the Arndt-Eistert protocol.

Protocol Steps:

  • Activation: Dissolve Fmoc-Cha-OH (10 mmol) in dry THF. Add N-methylmorpholine (NMM, 11 mmol) and cool to -15°C. Add isobutyl chloroformate (11 mmol) dropwise. Stir for 15 min.

  • Diazoketone Formation: Filter the salts and add the filtrate to a solution of diazomethane (caution: generate in situ or use TMS-diazomethane) in ether at 0°C. Stir for 1 hour.

  • Wolff Rearrangement: Dissolve the isolated diazoketone in dioxane/water (9:1). Add silver benzoate (0.1 eq). Sonicate or heat to 70°C until N

    
     evolution ceases.
    
  • Workup: Acidify, extract with ethyl acetate, and purify via column chromatography.

Solid Phase Peptide Synthesis (SPPS) of Cyclohexyl Beta-Peptides

Synthesis of ACHC-containing peptides is challenging due to the steric bulk of the cyclohexane ring directly attached to the backbone amine (a secondary amine). Standard coupling reagents (HBTU/HOBt) often fail.

Optimized Coupling Strategy
ParameterStandard Alpha-PeptideACHC Beta-Peptide Protocol Rationale
Resin Wang or Rink Amide2-Chlorotrityl Chloride or Rink Amide 2-CTC minimizes diketopiperazine formation; allows mild cleavage.
Coupling Reagent HBTU / HOBtHATU / HOAt or PyBOP HATU is required to activate the carboxyl group sufficiently for attack by the hindered secondary amine of ACHC.
Base DIPEA (2-3 eq)DIPEA (4-5 eq) Higher base concentration ensures deprotonation of the less acidic beta-amine.
Coupling Time 30-60 min2 - 4 hours (Double Coupling) Steric hindrance slows kinetics significantly.
Deprotection 20% Piperidine20% Piperidine in DMF Standard deprotection works, but monitor for aggregation.
Monitoring Kaiser TestChloranil Test or Mini-Cleavage Kaiser test is false-negative for secondary amines (ACHC). Chloranil detects secondary amines.
Detailed Workflow

1. Resin Loading (2-Chlorotrityl Chloride Resin):

  • Dissolve Fmoc-trans-ACHC-OH (0.6 mmol/g resin) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL/g) to cap unreacted chlorides (15 min).

2. The Coupling Cycle (Iterative):

  • Deprotection: Treat with 20% piperidine/DMF (2 x 10 min). Wash DMF (5x), DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • Reagents: 3 eq Fmoc-AA-OH, 2.9 eq HATU, 3 eq HOAt, 6 eq DIPEA.

    • Solvent: DMF (concentration 0.1 - 0.2 M).

    • Procedure: Pre-activate the amino acid/HATU/HOAt/DIPEA for 2 minutes before adding to the resin.

    • Microwave Assistance: For sequences >6 residues, use microwave irradiation (75°C, 25 watts, 10 min) to overcome aggregation.

  • Monitoring: Perform the Chloranil test. If beads turn blue, deprotection was successful. After coupling, beads should be colorless.

DOT Diagram: SPPS Decision Loop for Hindered Beta-Peptides

SPPS_Cycle Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling Step (HATU/HOAt/DIPEA) Wash1->Coupling Check Chloranil Test (Secondary Amine?) Coupling->Check Success Positive (Colorless) Proceed Check->Success Coupled Fail Negative (Blue) Incomplete Coupling Check->Fail Uncoupled Success->Deprotect Next Cycle Recouple Re-couple (Consider Microwave/PyBOP) Fail->Recouple Recouple->Coupling

Caption: Iterative SPPS cycle highlighting the critical monitoring step for sterically hindered ACHC residues.

Purification and Structural Validation[1]

Purification Strategy

Cyclohexyl-containing beta-peptides are significantly more hydrophobic than alpha-peptides.

  • Solvent System: Standard Water/Acetonitrile gradients may cause precipitation.

  • Recommendation: Use Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) as a co-solvent if solubility is poor.

  • Column: C4 or C8 columns are often preferred over C18 to prevent irreversible adsorption of the hydrophobic peptide.

Structural Characterization (CD Spectroscopy)

The hallmark of a successful ACHC synthesis is the formation of the 14-helix .

  • Sample Prep: Dissolve peptide in Methanol (0.1 mM).

  • Signature: Look for a minimum (negative ellipticity) at approximately 214 nm .

    • Note: This differs from the alpha-helical signature (minima at 208 and 222 nm) and the 12-helix (minimum at ~205 nm).

    • Interpretation: A strong signal at 214 nm confirms the trans-stereochemistry of the ACHC residues was maintained and the coupling was successful.

References

  • Gellman, S. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society.

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Nature.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide: HATU and HOAt." Technical Library.

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained." Knowledge Center.

Application Note: Strategic Optimization of Reductive Amination using 3-Amino-3-cyclohexylpropanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of reductive amination reactions utilizing 3-Amino-3-cyclohexylpropanamide and its derivatives. These precursors present specific synthetic challenges due to the steric bulk of the


-cyclohexyl group and the polarity of the amide functionality.

While standard protocols often result in low conversion or competitive reduction of the carbonyl partner, this note introduces a Lewis Acid-Mediated approach alongside the standard Sodium Triacetoxyborohydride (STAB) protocol. By controlling the imine equilibrium and selecting the appropriate hydride source, yields can be improved from <40% to >85% with high chemoselectivity.

Chemical Context & Mechanistic Challenges

The Substrate Challenge

The 3-Amino-3-cyclohexylpropanamide scaffold is a valuable intermediate in peptidomimetic drug discovery (e.g., DPP-4 inhibitors). However, it poses two distinct mechanistic hurdles:

  • Steric Hindrance: The cyclohexyl ring located at the

    
    -position to the amide (and directly attached to the amine-bearing carbon) creates a "steric wall." This retards the nucleophilic attack of the nitrogen onto the incoming carbonyl electrophile, slowing the rate-determining step of hemiaminal formation.
    
  • Competitive Reduction: Because imine formation is slow, the reducing agent often reduces the aldehyde/ketone to its corresponding alcohol (direct reduction) before the imine is formed, leading to low yields and difficult purifications.

The Solution: Equilibrium Shifting

To overcome this, we must decouple the imine formation (thermodynamics) from the reduction (kinetics).

  • Standard Approach: Use a mild reductant (STAB) that reacts faster with imines than carbonyls.

  • Advanced Approach: Use Titanium(IV) isopropoxide [Ti(O

    
    Pr)
    
    
    
    ] as a dual Lewis acid/dehydrating agent to force quantitative imine formation before hydride addition.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the intervention points for optimization.

ReductiveAmination cluster_0 Critical Optimization Zone Start Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Slow (Sterics) SideProduct Alcohol (Byproduct) Start->SideProduct Direct Reduction (Avoid this!) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Ti(OiPr)4 accelerates) Product Secondary Amine (Final Product) Imine->Product Reduction (STAB / NaBH4)

Figure 1: Reaction pathway showing the critical bottleneck at imine formation due to cyclohexyl steric hindrance.

Experimental Protocols

Method A: The Standard STAB Protocol

Best for: Reactive aldehydes and unhindered ketones.

Reagents:

  • Substrate: 3-Amino-3-cyclohexylpropanamide (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acid: Acetic Acid (AcOH) (1.0 equiv)

Procedure:

  • Imine Pre-equilibrium: In a flame-dried flask under N

    
    , dissolve the amine (1.0 equiv) and carbonyl (1.2 equiv) in DCE (0.2 M concentration).
    
  • Acid Activation: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes. Note: This allows the imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Why this works: STAB is sterically bulky and electron-deficient, making it less nucleophilic. It reduces protonated imines (iminiums) much faster than neutral carbonyls.

Method B: The Titanium(IV) Isopropoxide Protocol (High Performance)

Best for: Sterically hindered ketones, unreactive amines, or when Method A yields <50%.

Reagents:

  • Substrate: 3-Amino-3-cyclohexylpropanamide (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv) Note: STAB is not required here; the cheaper NaBH
    
    
    
    works because the intermediate is a Titanate complex.
  • Solvent: THF (anhydrous) or Methanol (for the reduction step)[1]

Procedure:

  • Complexation: In a dried flask under N

    
    , mix the amine (1.0 equiv) and carbonyl (1.1 equiv) neat (if liquid) or in minimal anhydrous THF.
    
  • Lewis Acid Addition: Add Ti(O

    
    Pr)
    
    
    
    (1.25 equiv) dropwise.
  • Imine Formation: Stir at ambient temperature for 2–6 hours.

    • Checkpoint: The solution often turns yellow/orange and becomes viscous. This indicates the formation of the titanium-imine complex.

  • Reduction: Dilute the mixture with Methanol (to 0.2 M). Cool to 0°C. Add NaBH

    
     (1.5 equiv) portion-wise (caution: gas evolution).
    
  • Workup (Crucial Step):

    • Add water (approx. 1 mL per mmol Ti) to the reaction mixture. A white precipitate (TiO

      
      ) will form.
      
    • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.

    • Extraction: If the filtrate is cloudy, partition between EtOAc and 1N NaOH (to break any remaining Ti-N bonds). Separate layers, dry, and concentrate.[2][3]

Why this works: Ti(O


Pr)

acts as a water scavenger and Lewis acid, driving the equilibrium to the imine species almost quantitatively. NaBH

then reduces the pre-formed species.[1][4][5]

Data Comparison & Solvent Selection

The choice of solvent and method drastically impacts the yield for cyclohexyl-substituted amines.

ParameterMethod A (STAB/DCE)Method B (Ti/NaBH4)Notes
Imine Conversion Equilibrium dependent>95% (Driven by Ti)Ti acts as a dehydrating agent.
Byproduct (Alcohol) 10–30% (Common)<5%Method B minimizes free carbonyl.
Reaction Time 12–24 Hours4–8 HoursTi accelerates imine formation.
Workup Difficulty Low (Simple extraction)Medium (Celite filtration req.)Ti salts can cause emulsions if not filtered well.
Green Score Low (DCE is toxic)High (EtOH/MeOH compatible)Method B allows alcoholic solvents in step 2.

Troubleshooting Guide

Scenario 1: High amount of alcohol byproduct observed.

  • Cause: The carbonyl was reduced before the amine could attack.

  • Fix: Switch to Method B . The Ti(O

    
    Pr)
    
    
    
    locks the carbonyl into the imine form before the hydride is ever introduced.

Scenario 2: Starting material (Amine) remains unreacted.

  • Cause: Steric bulk of the cyclohexyl group is preventing attack.

  • Fix: Heat the imine formation step (Step 2 in Method A or Step 3 in Method B) to 40–50°C before adding the reducing agent.

Scenario 3: "Gel" formation during workup (Method B).

  • Cause: Incomplete hydrolysis of Titanium alkoxides.

  • Fix: Use 1N NaOH or 10% Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench. Stir vigorously for 30 minutes until two clear layers appear.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.

  • Watson, A. J. B., et al. (2013).[7] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry.

Sources

Using 3-Amino-3-cyclohexylpropanamide as a chiral building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the usage of 3-Amino-3-cyclohexylpropanamide (also referred to as the amide of


-cyclohexylglycine or 

-cyclohexyl-

-alanine) as a chiral building block in medicinal chemistry.

Introduction & Strategic Value

In the landscape of modern drug discovery, 3-Amino-3-cyclohexylpropanamide (3-ACP) represents a high-value "privileged structure." It serves as a saturated, lipophilic bioisostere of phenylalanine-derived


-amino acids.
Why This Building Block?
  • Metabolic Stability: Unlike natural

    
    -amino acids, 
    
    
    
    -amino acid derivatives like 3-ACP possess a unique backbone geometry (an extra methylene group) that renders them resistant to cleavage by endogenous proteases and peptidases.
  • Conformational Control: The bulky cyclohexyl group at the C3 position, combined with the

    
    -backbone, promotes the formation of stable secondary structures (e.g., 14-helices or 12-helices in 
    
    
    
    -peptides), critical for disrupting protein-protein interactions (PPIs).
  • Hydrophobic Targeting: The cyclohexyl moiety provides a "hard" hydrophobic pharmacophore that fills lipophilic pockets (S1/S2 subsites) in enzymes (e.g., DPP-4, Thrombin, Renin) more effectively than planar aromatic rings when

    
    -
    
    
    
    stacking is not required, often improving metabolic half-life by reducing oxidative liability (avoiding CYP450 arene oxidation).

Chemical Properties & Handling

PropertySpecification
IUPAC Name 3-Amino-3-cyclohexylpropanamide
Molecular Formula

Molecular Weight 170.25 g/mol
Chirality Critical (Typically (3R) or (3S) enantiopure)
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in water
pKa (Amine) ~9.0–9.5 (estimated for

-amine)
Storage -20°C, Desiccated (Hygroscopic amine salt)

Handling Precaution: As a primary amine, the free base is sensitive to atmospheric


. It is best stored as a hydrochloride or tosylate salt.

Synthesis & Procurement Protocols

High-purity, enantiopure material is essential. While commercial sources exist, in situ generation from the corresponding acid is common to avoid racemization.

Protocol A: Enantioselective Synthesis via Arndt-Eistert Homologation

This is the "Gold Standard" method for converting commercially available chiral


-amino acids (e.g., L-Cyclohexylglycine) into their 

-homologs.

Reagents:

  • Starting Material:

    
    -Boc-L-Cyclohexylglycine (or D-isomer).
    
  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Diazomethane source: Diazald or TMS-diazomethane (safer alternative).

  • Wolff Rearrangement: Silver benzoate (

    
    ), aqueous ammonia.
    

Step-by-Step Workflow:

  • Mixed Anhydride Formation:

    • Dissolve

      
      -Boc-L-Cyclohexylglycine (10 mmol) in anhydrous THF at -15°C under 
      
      
      
      .
    • Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 20 min.

  • Diazoketone Generation:

    • Filter the salt precipitate rapidly.

    • Add the filtrate to a solution of diazomethane (generated ex situ or using TMS-diazomethane) in ether at 0°C.

    • Caution: Diazomethane is explosive. Use blast shields and polished glassware.

    • Stir for 2 hours. Evaporate solvent carefully to yield the yellow diazoketone solid.

  • Wolff Rearrangement & Amidation:

    • Dissolve the diazoketone in THF/Dioxane (1:1).

    • Add aqueous ammonia (25%, excess).

    • Add catalytic Silver Benzoate (0.1 eq) dissolved in triethylamine.

    • Mechanism:[][2] The silver catalyst promotes the rearrangement of the diazoketone to a ketene intermediate, which is immediately trapped by ammonia to form the primary amide .

    • Stir in the dark for 4 hours.

  • Purification:

    • Concentrate and partition between EtOAc and saturated

      
      .
      
    • Recrystallize from EtOAc/Hexanes.

QC Check: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient). Target >98% ee.

Medicinal Chemistry Applications

Application 1: Protease Inhibitor Design (S1 Pocket Occupancy)

3-ACP is used to target the S1 specificity pocket of serine proteases. The cyclohexyl group mimics the P1 residue of natural substrates but resists cleavage.

Case Study Logic:

  • Target: Thrombin or DPP-4.

  • Design: Replace the P1 Phenylalanine/Arginine of a peptide substrate with 3-ACP.

  • Outcome: The amide carbonyl binds the oxyanion hole; the amine serves as a handle for P2 extension; the cyclohexyl group fills the hydrophobic S1 pocket without aromatic interactions.

Application 2: -Peptide Foldamers

Incorporating 3-ACP into a peptide backbone induces helicity.

  • 
    -residues  (like 3-ACP) favor 14-helix  formation.
    
  • Protocol: Use standard Fmoc-Solid Phase Peptide Synthesis (SPPS).

    • Note: Coupling kinetics for

      
      -amino acids are slower. Use HATU/HOAt and double coupling cycles (2 x 2 hours).
      

Visualizations

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the


-amino acid to the 

-amino amide and its downstream integration into drug scaffolds.

G Start Start: N-Boc-Cyclohexylglycine (Chiral Alpha-AA) Step1 Activation (Mixed Anhydride) Start->Step1 i-BuOCOCl / NMM Step2 Diazoketone Formation (CH2N2 / TMS-CHN2) Step1->Step2 Diazomethane Step3 Wolff Rearrangement (Ag+ / NH3) Step2->Step3 AgOBz / NH3 (aq) Product Target: N-Boc-3-Amino-3-cyclohexylpropanamide (Chiral Beta-Amino Amide) Step3->Product Rearrangement & Trapping App1 Application A: Protease Inhibitor (P1) Product->App1 Deprotect & Couple App2 Application B: Beta-Peptide Foldamer Product->App2 SPPS Integration

Caption: Figure 1. Chemo-enzymatic and synthetic workflow for generating the 3-ACP building block and its divergence into key medicinal chemistry applications.

Figure 2: Decision Logic for Scaffold Selection

When should a medicinal chemist choose 3-ACP over Phenylalanine or Cyclohexylalanine?

DecisionTree Query Design Requirement? Path1 Need Proteolytic Stability? Query->Path1 Path2 Target Pocket Nature? Path1->Path2 Yes (Beta-Backbone) Outcome1 Use Alpha-AA (Phe/Cha) Path1->Outcome1 No Detail1 Is Pi-Stacking Required? Path2->Detail1 Outcome2 Use Beta-AA (3-ACP) Res1 Use Beta-Phe (Aromatic) Detail1->Res1 Yes (Ar-Ar interaction) Res2 Use 3-ACP (Saturated/Bulk) Detail1->Res2 No (Hydrophobic Fill)

Caption: Figure 2. Strategic decision tree for selecting 3-ACP based on pharmacophore requirements (stability vs. interaction type).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733–2763. [Link]
    
  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics.[3] Current Medicinal Chemistry, 9(8), 811–822. [Link]
    
  • Podlech, J., & Seebach, D. (1995).

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction. Liebigs Annalen, 1995(7), 1217–1228. [Link]
  • Guichard, G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics.[4] International Journal of Molecular Sciences, 24(12), 10023. [Link]

Sources

Technical Application Note: Solvent Systems for 3-Amino-3-cyclohexylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-cyclohexylpropanamide HCl is a critical


-amino acid building block, often utilized in the synthesis of peptidomimetics and DPP-4 inhibitors.[] Its handling presents a specific physicochemical challenge: the molecule possesses a significant lipophilic domain (cyclohexyl ring) contrasted by a highly polar ionic headgroup (primary amine hydrochloride).

This guide provides an evidence-based framework for solvent selection. The core technical insight is the "Solubility Switch" : the transition from a polar-soluble salt to a lipophilic-soluble free base upon neutralization.[] Mastering this switch is essential for high-yielding amide couplings and reductive aminations.[]

Physicochemical Profiling & Solubility Matrix

The "Solubility Switch" Mechanism

The HCl salt form is stabilized by a high lattice energy, rendering it insoluble in the non-polar solvents typically favored for organic workups (e.g., Dichloromethane, Toluene). However, the cyclohexyl moiety ensures that once the amine is proton-free (Free Base), the molecule becomes highly soluble in lipophilic organic solvents.

Implication: Reactions requiring the free amine as a nucleophile (e.g., Amide Coupling) must employ a solvent system that dissolves the salt initially or accommodates the in situ generation of the free base without precipitation.

Table 1: Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Suitability
Polar Aprotic DMF / DMSO High (>100 mg/mL)High Recommended. Ideal for coupling reactions (HATU/EDC).[]
Polar Protic Methanol / Ethanol High HighRecommended for Reductive Amination or Hydrogenation.[]
Chlorinated DCM / Chloroform Low / InsolubleHigh Conditional. Requires in situ base (DIPEA) to solubilize.[]
Ethers THF / 2-MeTHF Very LowModerate/HighGreen Alternative. Good for workup after neutralization.[]
Esters Ethyl Acetate InsolubleHighExtraction Only. Standard solvent for aqueous workup.[]
Hydrocarbons Toluene / Hexane InsolubleLow/ModerateAnti-Solvent. Useful for precipitating the product or salt formation.

Critical Note: In DCM, the HCl salt will likely form a suspension. Upon addition of a tertiary base (e.g., DIPEA, NMM), the suspension typically clears as the free base dissolves, signaling the reaction is ready to proceed.

Application Notes: Reaction-Specific Solvent Strategies

Scenario A: Amide Coupling (Peptide Bond Formation)

Challenge: The amine must be deprotonated to attack the activated ester, but the HCl salt is often insoluble in the coupling solvent (DCM). Standard Approach: Use DMF if the coupling partner is polar. Use DCM if the coupling partner is lipophilic, but add 3.0 equivalents of base immediately. Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[] It has better stability than THF and separates easily from water during workup, unlike DMF.

Scenario B: Reductive Amination

Challenge: Imine formation requires slightly acidic conditions, but the HCl salt provides too much acidity, potentially inhibiting imine formation or stalling reduction. Strategy: Use Methanol (MeOH) .[] It dissolves the salt completely. Optimization: Add sodium acetate (NaOAc) as a buffer to modulate the pH to ~5–6, ensuring the amine is available for attack while maintaining protonation of the imine intermediate.

Detailed Experimental Protocols

Protocol 1: Amide Coupling via In Situ Neutralization (HATU Method)

Use this protocol for coupling 3-Amino-3-cyclohexylpropanamide HCl with a carboxylic acid.[]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Amino-3-cyclohexylpropanamide HCl (1.1 equiv)[]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[]

  • Solvent: Anhydrous DMF (or DMF/DCM 1:1 mixture)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Salt Addition: Add solid 3-Amino-3-cyclohexylpropanamide HCl (1.1 equiv). Note: The mixture may appear heterogeneous (cloudy).

  • The "Switch": Dropwise add DIPEA (3.0 equiv).

    • Observation: The solution should clarify within 1-2 minutes as the HCl is neutralized and the free amine dissolves.

    • Mechanism:[][2][3] 1 eq of DIPEA neutralizes the HCl; 2 eq acts as the base for the coupling reaction.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 170.25 - 18.01).[]

  • Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.[]

Protocol 2: Free-Basing Extraction (Solvent Switch)

Use this if the reaction requires a strictly non-polar solvent (e.g., Toluene) or catalyst incompatible with amine salts.

Step-by-Step:

  • Dissolve 3-Amino-3-cyclohexylpropanamide HCl in minimum water (approx. 5 mL/g).[]

  • Add 10% NaOH solution until pH > 12.[]

  • Extract immediately with DCM or 2-MeTHF (3x volumes).

  • Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Storage: Use the resulting oil/solid immediately. Beta-amino amides can cyclize or degrade upon prolonged storage as free bases.[]

Decision Logic & Workflows (Visualization)

Diagram 1: Solvent Selection Decision Tree

This logic gate helps researchers select the optimal solvent based on the reaction type and the state of the starting material.

SolventSelection Start Start: 3-Amino-3-cyclohexylpropanamide HCl ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling (HATU/EDC) ReactionType->Coupling Reductive Reductive Amination (Aldehyde + Reductant) ReactionType->Reductive Workup Extraction / Workup ReactionType->Workup CouplingSolvent Preferred: DMF or DMAc (Dissolves Salt) Coupling->CouplingSolvent High Solubility DCM_Option Alternative: DCM (Requires 3.0 eq DIPEA) Coupling->DCM_Option If Reagent Lipophilic ReductiveSolvent Preferred: Methanol (Proticity helps imine) Reductive->ReductiveSolvent WorkupSolvent Preferred: Ethyl Acetate or 2-MeTHF (After Neutralization) Workup->WorkupSolvent

Figure 1: Decision matrix for solvent selection based on intended chemical transformation.[]

Diagram 2: The "In-Situ" Neutralization Workflow

Visualizing the physical changes during the HATU coupling protocol.

InSituNeutralization Step1 1. Solvent: DCM State: Suspension (Salt Insoluble) Step2 2. Add Base (DIPEA) Proton Transfer Step1->Step2 + DIPEA Step3 3. Solvent: DCM State: Solution (Free Base Soluble) Step2->Step3 Clarification Step4 4. Nucleophilic Attack Product Formation Step3->Step4 + Activated Acid

Figure 2: Visual progression of the "In-Situ" neutralization method in non-polar solvents.

References

  • Sanofi Solvent Selection Guide.

    • Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.
    • Relevance: Establishes 2-MeTHF as a recommended green alternative to DCM/THF.[]

  • Amide Coupling Mechanisms & Optimiz

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Relevance: Explains the necessity of base (DIPEA)
  • Solubility of Amino Acid Salts.

    • Fleck, T. S., & Petrosyan, V. S. "Solubility of Amino Acids.
    • Relevance: Provides foundational data on the solubility differences between zwitterionic/salt forms and free bases.
  • Pfizer Solvent Selection Guide.

    • Alfonsi, K., et al.
    • Relevance: Guidelines for replacing DMF with greener polar aprotic altern

Sources

Microwave-assisted synthesis involving 3-Amino-3-cyclohexylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Amino-3-cyclohexylpropanamide Derivatives

Executive Summary & Scientific Rationale

The 3-amino-3-cyclohexylpropanamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a non-aromatic bioisostere to


-phenylalanine.[1] This structural motif is pivotal in the design of peptidomimetics and Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, such as analogs of Sitagliptin.[1]

Traditional thermal synthesis of


-amino acids (e.g., via the Rodionov reaction) often suffers from long reaction times (24–48 hours), incomplete conversion, and difficult purification due to polymer formation.[1] This Application Note details a Microwave-Assisted Organic Synthesis (MAOS)  protocol that reduces reaction times to under 30 minutes while significantly improving purity profiles.[1]

Key Mechanistic Insight: The protocol utilizes the Rodionov reaction (condensation of an aldehyde, malonic acid, and ammonium acetate) driven by microwave dielectric heating.[1] The dipolar polarization of the polar transition state (ammonium-enolate complex) by microwave irradiation lowers the activation energy more effectively than convective heating, promoting the decarboxylation step essential for


-amino acid formation.[1]

Reaction Pathway & Mechanism

The synthesis is designed as a two-stage modular workflow:

  • Core Construction: Synthesis of the

    
    -amino acid (3-amino-3-cyclohexylpropanoic acid).[1]
    
  • Library Derivatization: Conversion to the amide (3-amino-3-cyclohexylpropanamide derivatives).

ReactionPathway Aldehyde Cyclohexanecarbaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine Condensation (MW 100°C) Malonic Malonic Acid Malonic->Imine Condensation (MW 100°C) Ammonium NH4OAc Ammonium->Imine Condensation (MW 100°C) Acid 3-Amino-3-cyclohexyl- propanoic Acid Imine->Acid Decarboxylation (Rodionov) Final 3-Amino-3-cyclohexyl- propanamide Derivative Acid->Final Amidation (MW 80°C) Amine_R Amine (HNR'R'') Amine_R->Final Coupling Coupling Agent (T3P/MW) Coupling->Final

Figure 1: Modular synthetic pathway for 3-amino-3-cyclohexylpropanamide derivatives utilizing a microwave-accelerated Rodionov reaction followed by amide coupling.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid (The Core)

This step constructs the carbon backbone and installs the beta-amino group.[1]

Reagents:

  • Cyclohexanecarbaldehyde (1.0 equiv, 5.0 mmol)[1]

  • Malonic acid (1.0 equiv, 5.0 mmol)[1]

  • Ammonium acetate (2.0 equiv, 10.0 mmol)[1]

  • Solvent: Ethanol (95%) or solvent-free (if using neat reagents).[1]

Equipment Setup:

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: High-speed magnetic stirring (critical for slurry homogeneity).[1]

Step-by-Step Procedure:

  • Charge: Add malonic acid (520 mg) and ammonium acetate (770 mg) to the MW vial.

  • Solvate: Add Ethanol (3 mL). Stir for 1 min until partially dissolved.

  • Initiate: Add Cyclohexanecarbaldehyde (560 mg/0.60 mL) dropwise. Cap the vial immediately.

  • Irradiate: Program the microwave with the following dynamic method:

    • Ramp: 2 minutes to 110°C.

    • Hold: 15 minutes at 110°C.

    • Pressure Limit: 250 psi (17 bar).[1]

    • Power: Max 150W (Dynamic control).[1]

  • Cool & Workup: Cool to <50°C using compressed air. The product often precipitates as a white zwitterionic solid.

    • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

    • Recrystallization (if necessary): Hot Ethanol/Water (1:1).[1]

Yield Expectation: 65–80% isolated yield.

Protocol B: Derivatization to Propanamides (Library Generation)

This step converts the acid core into various amide derivatives (e.g., for SAR studies).[1]

Reagents:

  • 3-Amino-3-cyclohexylpropanoic acid (from Protocol A) (1.0 equiv)[1]

  • Target Amine (e.g., Benzylamine, Morpholine) (1.2 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 equiv) — Selected for high MW stability and simple workup.[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate or DMF.

Step-by-Step Procedure:

  • Charge: In a 10 mL MW vial, suspend the

    
    -amino acid (0.5 mmol) in Ethyl Acetate (2 mL).
    
  • Activate: Add DIPEA (1.5 mmol) and T3P solution (0.75 mmol). Stir for 1 minute.

  • Add Amine: Add the specific amine (0.6 mmol). Cap the vial.

  • Irradiate:

    • Temp: 80°C.

    • Time: 10 minutes.

    • Power: High absorption (Normal).[1]

  • Workup: Dilute with EtOAc (10 mL), wash with water (2 x 5 mL), sat. NaHCO3 (1 x 5 mL), and brine. Dry over MgSO4 and concentrate.

Workflow Logic & Optimization

The following diagram illustrates the decision-making process during the synthesis, specifically addressing common failure modes in microwave chemistry.

Workflow Start Start Synthesis CheckSolubility Check Reagent Solubility (Ethanol) Start->CheckSolubility MW_Heating MW Irradiation (110°C, 15 min) CheckSolubility->MW_Heating PressureCheck Pressure > 15 bar? MW_Heating->PressureCheck Continue Continue Heating PressureCheck->Continue No Abort Abort & Vent (Ammonia buildup) PressureCheck->Abort Yes Workup Precipitation/Filtration Continue->Workup PurityCheck Purity > 95%? Workup->PurityCheck Derivatize Proceed to Protocol B (Amidation) PurityCheck->Derivatize Yes Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No Recryst->Derivatize

Figure 2: Operational workflow including critical safety checks for pressure management during ammonium acetate decomposition.

Data Summary & Expected Results

Table 1: Comparative Efficiency (Thermal vs. Microwave)

ParameterThermal Reflux (Conventional)Microwave Protocol (This Work)Improvement Factor
Reaction Time 18 – 24 Hours15 – 20 Minutes~70x Faster
Solvent Volume 50 – 100 mL2 – 5 mLGreen Metric
Yield (Core Acid) 45 – 55%72 – 85%+30% Yield
Purity (Crude) Requires ChromatographyFiltration OnlyProcess Efficiency

Analytical Validation (3-Amino-3-cyclohexylpropanoic acid):

  • 1H NMR (400 MHz, D2O/DCl):

    
     3.55 (m, 1H, CH-N), 2.65 (dd, 1H, CH2), 2.45 (dd, 1H, CH2), 1.75-1.60 (m, 5H, Cy), 1.30-1.00 (m, 6H, Cy).
    
  • MS (ESI): Calculated for C9H17NO2 [M+H]+: 172.[1]13. Found: 172.2.

Senior Scientist Notes (Troubleshooting)

  • Ammonia Management: The Rodionov reaction generates ammonia in situ. In a sealed microwave vial, this creates positive pressure.[1] Do not fill vials more than 50% volume. If the pressure spikes, reduce temperature to 105°C and extend time by 5 minutes.

  • Solvent Choice: Ethanol is preferred over water because it solubilizes the aldehyde better, preventing the formation of a biphasic system which can lead to "hot spots" and charring.[1]

  • Derivatization: If using volatile amines for Protocol B, use the "low absorbance" setting on the MW to prevent rapid initial pressure spikes before the coupling starts.

References

  • Rodionov Reaction Mechanism & MW Application

    • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation.[1][2] Mendeleev Communications.[2] (2001).[1][2]

  • Microwave Amide Coupling (General Protocol)

    • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[1][3] MDPI Molecules. (2020).[1]

    • [1]

  • Beta-Amino Acid Relevance (Sitagliptin Context)

    • Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate. Biotechnology and Bioprocess Engineering.[4] (2023).[1][4]

  • Microwave Synthesis of Beta-Amino Ketones (Mannich Alternative)

    • Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction. Rasayan J. Chem. (2020).[1]

Sources

Application Note: Orthogonal Protection and Deprotection Strategies for the Amines of 3-Amino-3-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of protection and deprotection strategies for the distinct amine functionalities present in 3-Amino-3-cyclohexylpropanamide: the primary α-amino group and the less nucleophilic primary amide. We detail field-proven protocols for the installation and cleavage of common amine protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The core of this note focuses on the implementation of orthogonal strategies, enabling the selective deprotection and subsequent functionalization of one amine in the presence of the other. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and modification of β-amino amides and related scaffolds.

Introduction: The Strategic Importance of Amine Protection

3-Amino-3-cyclohexylpropanamide is a β-amino acid derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in peptidomimetics, bioactive natural products, and pharmaceuticals. The molecule possesses two key nitrogen-containing functional groups: a reactive primary amine at the C3 position and a stable primary amide. The disparate reactivity of these two groups necessitates a robust and well-designed protecting group strategy to achieve selective chemical modifications.

Without protection, reagents intended for one functional group can react non-selectively with the other, leading to complex product mixtures, reduced yields, and challenging purifications.[1] Protecting groups act as temporary "hats," masking a reactive functional group to render it inert to specific reaction conditions.[2] The ideal protecting group is easily installed in high yield, stable to a wide range of subsequent reaction conditions, and can be removed cleanly and selectively under mild conditions.[3]

This application note emphasizes the concept of orthogonal protection , a strategy where multiple protecting groups on a single molecule can be removed independently by exposing the molecule to different, non-interfering reaction conditions.[4][5] For 3-Amino-3-cyclohexylpropanamide, this allows for the sequential modification of the primary amine and the amide, unlocking a vast potential for synthetic diversification.

Protecting the Primary α-Amino Group

The primary amine in 3-Amino-3-cyclohexylpropanamide is a potent nucleophile and requires protection in many synthetic transformations. Carbamates are the most widely used class of protecting groups for amines due to their ease of installation, stability, and reliable cleavage methods.[4][6]

tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic conditions while being readily cleaved by strong acids like trifluoroacetic acid (TFA).[4]

Causality Behind Experimental Choices: The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6] Deprotection is initiated by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[6]

Protocol 2.1.1: Boc Protection of the Primary Amine

  • Preparation: Dissolve 3-Amino-3-cyclohexylpropanamide (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to maintain a basic pH (8-9).

  • Reaction: Remove the ice bath and stir the reaction vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2.1.2: Boc Deprotection (Acidic Cleavage)

  • Preparation: Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at room temperature.[7] Alternatively, a 4 M solution of HCl in dioxane can be used.[8][9]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Effervescence (CO₂ evolution) is typically observed.[6]

  • Monitoring: Monitor the deprotection via TLC or LC-MS.

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often the TFA or HCl salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Mediated Deprotection

The Cbz group is another classic amine protecting group, stable to acidic and basic conditions but selectively cleaved by catalytic hydrogenolysis.[4][6]

Causality Behind Experimental Choices: Protection occurs via nucleophilic attack of the amine on benzyl chloroformate. The deprotection mechanism involves the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst, releasing the unstable carbamic acid, which then decarboxylates.[10] The byproducts, toluene and CO₂, are volatile and easily removed.[11]

Protocol 2.2.1: Cbz Protection of the Primary Amine

  • Preparation: Dissolve 3-Amino-3-cyclohexylpropanamide (1.0 eq) in a mixture of dioxane and water (2:1).

  • Reagent Addition: Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise to maintain a basic pH.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the N-Cbz protected product.

Protocol 2.2.2: Cbz Deprotection (Catalytic Hydrogenolysis)

  • Preparation: Dissolve the N-Cbz protected substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.[11]

  • Catalyst Addition: Carefully add palladium on activated carbon (10% Pd/C, typically 5-10 mol% palladium) to the solution.[11]

  • Reaction: Securely fit a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ (repeat this cycle 3 times). Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.[11] Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is central to solid-phase peptide synthesis (SPPS) and is defined by its stability to acid and catalytic hydrogenolysis, yet its rapid cleavage under mild basic conditions, typically with piperidine.[12][13] This makes it orthogonal to both Boc and Cbz groups.[4]

Causality Behind Experimental Choices: The deprotection mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring. This induces the elimination of the carbamate and the formation of a dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to drive the reaction to completion.[12][14]

Protocol 2.3.1: Fmoc Protection of the Primary Amine

  • Preparation: Dissolve 3-Amino-3-cyclohexylpropanamide (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Cool to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitoring & Work-up: Monitor by TLC. Once complete, dilute the mixture with water and extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2.3.2: Fmoc Deprotection (Base-Mediated Cleavage)

  • Preparation: Dissolve the N-Fmoc protected substrate in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to create a 20% (v/v) mixture.[15][16]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.[14]

  • Work-up & Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can then be purified by column chromatography or crystallization.

Protecting the Primary Amide Nitrogen

Protecting an amide nitrogen is more challenging than protecting a primary amine due to its lower nucleophilicity and basicity, a result of the lone pair's delocalization into the adjacent carbonyl group.[17] However, in complex syntheses, amide protection can be necessary to prevent N-alkylation or other side reactions.

The triphenylmethyl (Trityl, Tr) group is a suitable choice for amide protection, offering steric bulk and cleavage under mildly acidic conditions.[18]

Protocol 3.1: Trityl (Tr) Protection of the Primary Amide

  • Prerequisite: This protocol assumes the primary amine is already protected (e.g., with an Fmoc or Cbz group).

  • Preparation: To a solution of the N-amine-protected substrate (1.0 eq) in refluxing toluene, add triphenylmethanol (Tr-OH, 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Reflux the mixture, using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. After cooling, wash the reaction mixture with saturated NaHCO₃ solution and then with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the product by column chromatography.[18]

Protocol 3.2: Trityl (Tr) Deprotection

  • Preparation: Dissolve the N-Tr protected amide in dichloromethane (DCM).

  • Reagent Addition: Add a solution of 5-10% trifluoroacetic acid (TFA) in DCM containing a scavenger such as triethylsilane (TES) to trap the released trityl cation.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, quench the reaction by adding a mild base (e.g., saturated NaHCO₃). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography if necessary.[18]

Orthogonal Protection & Deprotection Workflow

The true power of these protecting groups is realized when they are used in an orthogonal scheme. By protecting the primary amine with an acid-labile Boc group and the amide with a base-labile group (or vice-versa), we can selectively unmask and react each nitrogen center. A common and highly effective orthogonal pair is Fmoc for the primary amine and Boc for the amide (or another acid-labile group).

The following workflow illustrates the selective deprotection of the primary amine while the protected amide remains intact.

Orthogonal_Workflow Start Di-Protected Substrate (e.g., N-α-Fmoc, N-amide-Boc) Base_Cleavage Treat with 20% Piperidine in DMF Start->Base_Cleavage Path 1: Deprotect Primary Amine Acid_Cleavage Treat with TFA in DCM Start->Acid_Cleavage Path 2: Deprotect Amide Product_A N-amide-Boc Protected (Free α-Amine) Base_Cleavage->Product_A Product_B N-α-Fmoc Protected (Free Amide) Acid_Cleavage->Product_B

Caption: Orthogonal deprotection workflow for a di-protected derivative.

Summary of Protecting Group Strategies

The selection of a protecting group is dictated by the planned synthetic route and the stability requirements of other functional groups in the molecule.

Protecting GroupTarget NitrogenProtection Reagent(s)Deprotection ConditionsStability Profile
Boc Primary AmineBoc₂O, NaHCO₃Strong Acid (TFA, HCl)[6][8]Stable to base, hydrogenolysis
Cbz (Z) Primary AmineCbz-Cl, NaHCO₃H₂/Pd-C (Hydrogenolysis)[10][11]Stable to mild acid/base
Fmoc Primary AmineFmoc-Cl, Na₂CO₃Base (20% Piperidine/DMF)[12][13]Stable to acid, hydrogenolysis
Trityl (Tr) AmideTr-OH, p-TsOHMild Acid (TFA/DCM)[18]Stable to base, hydrogenolysis

Conclusion

The successful synthesis and functionalization of 3-Amino-3-cyclohexylpropanamide hinges on the judicious application of amine protection strategies. By leveraging the distinct chemical labilities of Boc, Cbz, and Fmoc groups, researchers can achieve highly selective transformations. The implementation of an orthogonal protection scheme, where different classes of protecting groups are used for the primary amine and the amide, provides a powerful and flexible platform for the development of complex molecules, enabling precise control over the synthetic pathway. The protocols and strategies outlined in this note serve as a validated starting point for chemists working with this and related molecular scaffolds.

References

  • Benchchem. Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. 12

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. 19

  • Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. 11

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. 8

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. 10

  • ChemPep. Fmoc Solid Phase Peptide Synthesis. 15

  • Master Organic Chemistry. Amine Protection and Deprotection. 6

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. 16

  • Zinieris, N., et al. (2005). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 49(3). Link

  • Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. Link

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Link

  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Link

  • Molecules. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?Link

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Link

  • Semantic Scholar. A simple synthetic protocol for the protection of amides, lactams, ureas, and carbamates. Link

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Link

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Link

  • ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Link

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link

  • Thieme. 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Link

  • Angewandte Chemie. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Link

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Link

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Link

  • Medium. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Link

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Link

  • National Institutes of Health. Amide Bond Activation of Biological Molecules. Link

  • ResearchGate. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Link

  • Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Link

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Link

  • Taylor & Francis. Amino Acid-Protecting Groups. Link

  • Slideshare. Protecting and Deprotecting groups in Organic Chemistry. Link

  • Organic Chemistry Portal. Protective Groups. Link

  • IIT Bombay. Protecting Groups. Link

  • Wiley. Chapter 8 Amino Protecting Groups. Link

  • SynArchive. Protecting Groups List. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Amino-3-cyclohexylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Paradox

3-Amino-3-cyclohexylpropanamide HCl presents a classic "amphiphilic salt" challenge. Structurally, it possesses a highly polar, ionic "head" (the primary amine hydrochloride and amide) and a bulky, lipophilic "tail" (the cyclohexyl group).

This duality creates a specific set of behaviors:

  • Water Solubility: Generally high due to the ionic HCl form, but prone to gelling at high concentrations due to hydrophobic stacking of the cyclohexyl rings.

  • Organic Solubility: Poor in non-polar solvents, but susceptible to "oiling out" (liquid-liquid phase separation) during recrystallization rather than forming clean crystals.

This guide moves beyond basic "add more solvent" advice. We focus on the thermodynamic and kinetic levers you can pull to force this molecule into solution—and keep it there.

Module 1: Aqueous Solubility & Biological Assays

Issue: “The compound precipitates when added to PBS or cell culture media.”

Root Cause Analysis

While the HCl salt is water-soluble, physiological buffers (pH 7.4) can trigger the Common Ion Effect or Deprotonation .

  • pKa Mismatch: The

    
    -amine pKa is likely 
    
    
    
    9.5–10.5. At pH 7.4, it remains mostly protonated (soluble). However, if your stock concentration is high (>10 mM), the local ionic strength can force the hydrophobic cyclohexyl groups to aggregate, leading to precipitation or micelle formation.
  • Salting Out: High NaCl concentrations in PBS decrease the solubility of the organic salt.

Protocol: The "Solvent Shift" Method

Do not dissolve directly in media. Use this thermodynamic workaround:

  • Primary Solubilization: Dissolve the solid in pure DMSO or Water (pH < 6) to a concentration 1000x your final target.

    • Why: This bypasses the kinetic barrier of wetting the hydrophobic cyclohexyl ring.

  • Step-Down Dilution:

    • Add the stock solution to the media slowly while vortexing.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound stays soluble up to 5% DMSO.

FAQ: Aqueous Issues

Q: My aqueous stock solution turned into a jelly. What happened? A: You encountered hydrophobic collapse . Cyclohexyl-containing amino acids are known Low Molecular Weight Gelators (LMWGs). At high concentrations, the rings stack, trapping water. Fix: Sonicate at 40°C. If that fails, add 1-2 equivalents of dilute HCl to disrupt the hydrogen bonding network of the amide groups.

Module 2: Process Chemistry & Recrystallization

Issue: “The product oils out (forms a separate liquid layer) instead of crystallizing.”

The Mechanism: Oiling Out

This occurs when the Melting Point (solvated) < Boiling Point (solvent) .[1][2] The cyclohexyl group lowers the lattice energy relative to the solvation energy, causing the compound to melt into an amorphous oil before it can organize into a crystal lattice.

Solvent Selection Matrix

Use this table to select the correct solvent system based on polarity and dielectric constant (


).
Solvent ClassExamplesSolubility (HCl Salt)Role in Recrystallization
Polar Protic Water, MethanolHigh Good Solvent. Dissolves salt easily.
Polar Aprotic DMSO, DMFVery High Avoid. Hard to remove; boiling points too high.
Intermediate Ethanol, IPAModerate Best for Crystallization. Balance of solubility.
Polar Aprotic (Volatile) Acetone, ACNLow/Moderate Anti-Solvent. Induces precipitation.
Non-Polar Ether, HexaneInsoluble Strict Anti-Solvent. Causes oiling out if added too fast.
Protocol: The "Dual-Temperature" Recrystallization

To fix oiling out, you must control the Supersaturation Zone .

  • Dissolution: Dissolve crude material in minimal hot Isopropanol (IPA) or Ethanol .

  • Anti-Solvent Addition: Add Diethyl Ether or MTBE dropwise at reflux until just cloudy.

  • The Fix (If Oiling Occurs):

    • Reheat to clarify.[2]

    • Add a seed crystal (if available) or scratch the glass.[2]

    • Cool Slowly: Wrap the flask in foil/towel to slow cooling. Rapid cooling traps impurities and forces oiling.

    • Advanced Trick: If oil forms, vigorously stir the biphasic mixture while cooling. The shear force can induce nucleation in the oil droplets.

Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose precipitation or cloudiness during your workflow.

Solubility_Troubleshooting Start Start: Solution is Cloudy/Precipitating Check_Solvent Check Solvent System Start->Check_Solvent Is_Water Is solvent Aqueous/Buffer? Check_Solvent->Is_Water Check_pH Check pH vs. pKa (~9.5) Is_Water->Check_pH Yes Is_Oiling Is it 'Oiling Out'? (Liquid droplets at bottom) Is_Water->Is_Oiling No (Organic) pH_High pH > 8.0? Check_pH->pH_High Add_Acid Action: Acidify with 0.1N HCl (Re-form Salt) pH_High->Add_Acid Yes (Free Base ppt) Check_Conc Concentration > 50mM? pH_High->Check_Conc No Heat_Sonicate Action: Heat (40°C) + Sonicate (Break Hydrophobic Stacking) Check_Conc->Heat_Sonicate Yes (Gelling) Reheat_Seed Action: Reheat, Add Seed Crystal, Cool VERY Slowly Is_Oiling->Reheat_Seed Yes Change_Solvent Action: Switch to IPA/EtOAc system Is_Oiling->Change_Solvent No (Amorphous Solid)

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Module 4: Stability & Storage

Question: “Can I store the solution at -20°C?”

Answer:

  • Solid State: Stable at -20°C. Hygroscopic—keep desiccated.

  • DMSO Stock: Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects bio-assay reproducibility.

  • Aqueous Solution: Unstable long-term. Amides can hydrolyze over time in acidic solutions, and the free amine can oxidize. Prepare fresh.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53471790, 3-amino-3-cyclohexylpropanamide hydrochloride. Retrieved February 22, 2026 from [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved February 22, 2026 from [Link]

  • Chemistry LibreTexts. Troubleshooting Recrystallization: Oiling Out. Retrieved February 22, 2026 from [Link]

  • Estévez, J. C., et al. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids. ChemRxiv. Retrieved February 22, 2026 from [Link] (Contextualizing cyclohexyl-amino acid solubility and structure).

Sources

Preventing racemization during 3-Amino-3-cyclohexylpropanamide coupling reactions

Technical Support Center: High-Fidelity Coupling of -Amino Acid Derivatives

Topic: Preventing Racemization in 3-Amino-3-cyclohexylpropanamide Coupling Reactions Document ID: TSC-BETA-CYC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The -Amino Acid Paradox

Unlike standard

3-Amino-3-cyclohexylpropanamide

not

Instead, your primary risk is the Retro-Michael Addition (E1cB mechanism) .

Because the amino group is at the



This guide provides the protocols to suppress this specific pathway.

Diagnostic & Troubleshooting Guide (Q&A)
Q1: I am using standard Fmoc/tBu protocols, but my ee% is dropping. Why?

Diagnosis: You are likely using a base that is too strong or in too high concentration during the activation step. Technical Insight: In

1

acidity of the

-protons
  • The Trigger: Bases like DBU or high equivalents of DIEA (Diisopropylethylamine) promote the formation of the enolate at C2.

  • The Crash: The enolate expels the nitrogen at C3 (especially if the nitrogen is Fmoc-protected, making it a better leaving group), creating a planar alkene.

  • The Result: The amine re-adds randomly, yielding a racemic mixture.

Q2: Which coupling reagents are safest for this specific molecule?

Recommendation: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure . Why:

  • Neutral Conditions: Carbodiimide couplings can often proceed without any added tertiary base if the amino component is a free base.

  • Oxyma Pure: This additive suppresses racemization more effectively than HOBt/HOAt and operates at a pH that minimizes

    
    -proton abstraction.
    
  • Avoid: HATU/HBTU/HCTU.[2] These uronium/aminium salts require base (usually 2 equivalents) to function. That obligatory base spike is often enough to trigger the Retro-Michael pathway in sensitive

    
    -amino substrates.
    
Q3: If I must use a base, which one minimizes the Retro-Michael risk?

Recommendation: Use 2,4,6-Collidine (TMP) or 2,6-Lutidine . Mechanism: These "hindered pyridine" bases are strong enough to drive the coupling but kinetically poor at abstracting the sterically shielded

  • Data Point: Studies show Collidine reduces racemization by 5–10 fold compared to DIEA in sensitive couplings.

Q4: Does the cyclohexyl ring itself contribute to the problem?

Yes. The steric bulk of the cyclohexyl group at C3 can slow down the coupling rate (nucleophilic attack).

  • Consequence: Slower coupling means the activated intermediate (active ester) sits in solution longer.

  • Risk: Prolonged lifetime of the active ester increases the statistical probability of the side-reaction (elimination) occurring before the desired amide bond is formed.

  • Solution: Use a higher concentration of reactants (0.2 M – 0.5 M) to accelerate the bimolecular coupling rate over the unimolecular elimination rate.

Visualizing the Failure Mode

The following diagram illustrates the Retro-Michael Mechanism , the specific pathway destroying your chirality.

RetroMichaelStartChiral beta-Amino Acid(Pure S-Enantiomer)EnolateEnolate Intermediate(C2 Deprotonated)Start->Enolate alpha-Proton AbstractionBaseStrong Base(DIEA/DBU)Base->EnolateEliminationElimination of N(Retro-Michael)Enolate->EliminationAlkenealpha,beta-Unsaturated(Achiral Alkene)Elimination->Alkene Loss of Chiral CenterReadditionRe-addition of AmineAlkene->ReadditionRacemicRacemic Product(50:50 Mixture)Readdition->Racemic Non-selective Attack

Caption: Figure 1. The E1cB (Retro-Michael) pathway. Unlike


Optimized Experimental Protocol

Objective: Coupling N-protected-3-Amino-3-cyclohexylpropanoic acid to an amine partner with <0.5% racemization.

Reagents:
  • Coupling Agent: DIC (Diisopropylcarbodiimide)[1][2][3][4]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF or NMP (anhydrous)

  • Base: NONE (if possible) or 2,4,6-Collidine (only if using amine salts).

Step-by-Step Workflow:
  • Pre-Activation (Low Temp):

    • Dissolve the

      
      -amino acid derivative (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF.
      
    • Cool the solution to 0°C .

    • Add DIC (1.1 equiv) dropwise.

    • Critical: Stir for only 2–3 minutes. Do not let the active ester sit for prolonged periods.

  • Coupling:

    • Add the amine nucleophile (1.0–1.2 equiv).

    • If the amine is a salt (e.g., HCl salt): Add 2,4,6-Collidine (1.0 equiv exactly relative to the salt) simultaneously.

    • If the amine is a free base: Do not add any base.

  • Reaction Maintenance:

    • Allow to warm to Room Temperature slowly.

    • Monitor via HPLC/UPLC. Most couplings complete within 1–2 hours.

    • Stop Condition: Do not leave overnight if conversion is >95%. Prolonged exposure to even weak bases can slowly degrade optical purity.

  • Work-up:

    • Quench with a slightly acidic buffer (e.g., 0.1 M KHSO

      
      ) to immediately neutralize any transient enolates and protonate the amine, stopping the retro-Michael equilibrium.
      
Comparative Reagent Data

The following table summarizes the risk profile of common coupling conditions for

Coupling SystemBase Required?Racemization RiskMechanism of Failure
DIC / Oxyma No Very Low Neutral pH prevents

-deprotonation.
HATU / DIEA Yes (2 eq)High Basic environment promotes E1cB elimination.
HBTU / DIEA Yes (2 eq)Moderate-High Slower coupling than HATU allows more time for elimination.
Acid Chloride Yes (excess)Severe Highly activated species + base = rapid enolization.
Mixed Anhydride Yes (1 eq)Moderate Temperature control (-15°C) is critical to success.
References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Aapptec. (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Technical Support.

  • Steinauer, R., et al. (2023).[5] Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. National Institutes of Health (NIH).

  • BenchChem. (2025).[3] Strategies to Prevent Racemization During Peptide Synthesis.[1][2][3][4][6] Technical Support Center.

Overcoming steric hindrance in 3-Amino-3-cyclohexylpropanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BETA-CHX-001 Subject: Overcoming Steric Hindrance & Aggregation in


-Amino Acid Coupling
Welcome to the Support Center

You are likely here because standard peptide coupling protocols (e.g., HBTU/DIPEA) have failed to produce high yields with 3-Amino-3-cyclohexylpropanamide .

This molecule presents a "perfect storm" of synthetic challenges:

  • 
    -Amino Acid Architecture:  The amine is located at the 
    
    
    
    -position, which inherently reacts slower than
    
    
    -amino acids due to increased flexibility and unfavorable transition state entropy.
  • Steric Shielding: The bulky cyclohexyl group is directly attached to the C3 carbon (the same carbon holding the amine). This creates a "steric cone" that physically blocks the approach of electrophiles.

  • Hydrophobic Aggregation: The lipophilic cyclohexyl side chain promotes on-resin aggregation (

    
    -sheet formation), causing the growing peptide chain to collapse and bury the reactive terminus.
    

This guide provides "Level 3" technical support—advanced, mechanistic solutions for when standard methods fail.

Module 1: The Coupling Crisis (Amide Bond Formation)

The Problem: Incomplete coupling when 3-Amino-3-cyclohexylpropanamide is the nucleophile (amine component).

Diagnostic Checklist
  • Symptom: Kaiser test remains positive (blue) after 2 hours?

  • Symptom: LC-MS shows significant unreacted starting material or deletion sequences?

  • Root Cause: The incoming activated ester cannot penetrate the steric shield of the cyclohexyl group.

Protocol A: The "Gold Standard" (HATU/HOAt)

Why this works: HATU generates an OAt-active ester. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction by ~10-100x compared to HOBt esters.

Step-by-Step Workflow:

  • Pre-Activation (Critical): Dissolve the incoming amino acid (4 eq) and HATU (3.9 eq) in DMF.

  • Base Addition: Add HOAt (4 eq) and DIPEA (8 eq). Note: Adding extra HOAt explicitly boosts the local concentration of the catalyst.

  • Coupling: Add to the resin-bound 3-Amino-3-cyclohexylpropanamide.

  • Reaction Conditions: Shake for 2 hours .

  • Validation: Perform a micro-cleavage and check via LC-MS. Do not rely solely on colorimetric tests (Kaiser), as the steric bulk can give false negatives.

Protocol B: The "Nuclear Option" (Acid Fluorides)

When to use: If Protocol A yields <60%. Why this works: Acid fluorides are smaller and more electrophilic than OAt esters. They suffer less from steric repulsion when approaching the hindered amine.

Step-by-Step Workflow:

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mix: Dissolve incoming Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DCM (Dichloromethane). Solvent switch is crucial here; DCM promotes acyl fluoride formation better than DMF.

  • Activation: Add DIPEA (8 eq).

  • Coupling: Add to resin. Reaction time: 1 hour .

  • Warning: Ensure the system is strictly anhydrous; acid fluorides hydrolyze rapidly in water.

Module 2: Solubility & Aggregation Troubleshooting

The Problem: The reaction stalls not because of sterics, but because the peptide chain has aggregated ("gelled") due to the hydrophobic cyclohexyl group.

The "Magic Solvent" Matrix

Standard DMF is often insufficient for lipophilic


-amino acids. Use the following solvent systems to disrupt hydrogen bonding and hydrophobic collapse.
Solvent SystemApplicationMechanism
NMP (N-Methyl-2-pyrrolidone) General ReplacementHigher polarity and better solvation of hydrophobic chains than DMF.
DMF + 0.4M LiCl Aggregation BreakerLithium ions disrupt intermolecular H-bonds (chaotropic effect).
DCM/DMF (1:1) Swelling ImproverDCM swells polystyrene resins better; DMF solvates the peptide.
Visual Troubleshooting Guide

Troubleshooting Start Start: Low Coupling Yield CheckAgg Step 1: Check Aggregation (Is resin clumping?) Start->CheckAgg SolventSwitch Action: Switch Solvent to NMP or DMF + LiCl CheckAgg->SolventSwitch Yes CheckSteric Step 2: Check Steric Hindrance (Is the amine hindered?) CheckAgg->CheckSteric No SolventSwitch->CheckSteric UseHATU Action: Use HATU/HOAt (Protocol A) CheckSteric->UseHATU Moderate Hindrance UseFluoride Action: Use TFFH (Acid Fluoride) (Protocol B) CheckSteric->UseFluoride Severe Hindrance Microwave Action: Apply Microwave Energy (75°C, 20 min) UseHATU->Microwave Still Low Yield UseFluoride->Microwave Still Low Yield Success Success: Yield > 90% Microwave->Success

Caption: Decision tree for optimizing coupling reactions based on aggregation vs. steric failure modes.

Module 3: Microwave-Assisted Synthesis (The Kinetic Boost)

The Logic: Steric hindrance increases the activation energy (


) of the reaction. Thermal energy helps overcome this barrier.[1] Microwave irradiation provides efficient, internal heating that conventional heating cannot match.

Optimized Parameters for 3-Amino-3-cyclohexylpropanamide:

  • Temperature: 75°C (Do not exceed 80°C to avoid racemization, though

    
    -amino acids are more resistant to racemization than 
    
    
    
    -analogs).
  • Time: 20 minutes (Standard coupling is 5 min; hindered requires 4x time).

  • Power: Dynamic cycling (to maintain constant temp without overheating).

Self-Validating Check: If using microwave heating, ensure you use Oxyma Pure instead of HOBt/HOAt if possible. Oxyma is less explosive/safer at high temperatures and shows comparable efficiency to HOAt.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU? A: You can, but it is not recommended for this specific molecule. PyBOP generates OBt esters, which are less reactive than the OAt esters generated by HATU. For a sterically hindered cyclohexyl system, the extra reactivity of the OAt ester is often the difference between 50% and 95% yield.

Q: I see a "double peak" in HPLC. Is my product racemized? A: Not necessarily. 3-Amino-3-cyclohexylpropanamide creates diastereomers if coupled to another chiral amino acid. However,


-amino acids are prone to forming stable conformational rotamers (atropisomers) due to the bulky side chain.
  • Test: Run the HPLC at 60°C. If the peaks merge, it is a rotamer issue (conformation), not an impurity.

Q: The Fmoc deprotection is extremely slow. Why? A: The bulky cyclohexyl group shields the Fmoc carbamate.

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF alongside piperidine. DBU is a stronger, non-nucleophilic base that accelerates deprotection in hindered pockets.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wenschuh, H., et al. (2002). Microsystems technology in the rapid synthesis of difficult-to-make peptides. Biopolymers. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-3-cyclohexylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating Structure Through Magnetism

In the landscape of pharmaceutical development and molecular sciences, the unambiguous confirmation of a chemical structure is paramount. 3-Amino-3-cyclohexylpropanamide hydrochloride is a chiral β-amino acid derivative featuring a bulky, non-aromatic cyclohexyl group. Its structure presents a unique combination of a primary amide, a protonated primary amine (as the HCl salt), and a stereocenter, making it a valuable building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such organic molecules in solution.

Section 1: Molecular Structure and Predicted NMR Environments

To interpret an NMR spectrum, one must first understand the electronic environment of each nucleus. The structure of 3-Amino-3-cyclohexylpropanamide HCl contains several distinct proton and carbon environments, which will give rise to a unique pattern of signals. The presence of the hydrochloride salt ensures that the primary amine is protonated to an ammonium group (-NH₃⁺), a critical detail that significantly influences the chemical shifts of nearby nuclei.

Due to the chiral center at C3, the two protons on the adjacent C2 methylene group are diastereotopic, meaning they are chemically non-equivalent and will produce separate signals. Similarly, the protons on the cyclohexyl ring will exhibit complex splitting patterns due to their fixed, non-equivalent axial and equatorial positions.

Diagram 1: Annotated Structure of 3-Amino-3-cyclohexylpropanamide HCl

Figure 1: Structure with Atom Labeling cluster_0 C3 C3 C2 C2 C3->C2 N2 N⁺ C3->N2 H3 H3 C3->H3 Cyc Cyclohexyl (C1'-C6') C3->Cyc C1 C1 C2->C1 H2a H2a C2->H2a H2b H2b C2->H2b O1 O C1->O1 N1 N C1->N1 H_N1a Ha N1->H_N1a H_N1b Hb N1->H_N1b H_N2 3H N2->H_N2 Cl Cl⁻

Based on this structure, we anticipate:

  • ¹H NMR: 9 distinct sets of signals (H3, H2a, H2b, -N⁺H₃, -CONHₐHₑ, H1', H2'/H6', H3'/H5', H4').

  • ¹³C NMR: 7 unique carbon signals (C1, C2, C3, C1', C2'/C6', C3'/C5', C4').

Section 2: Recommended Experimental Protocol

The quality and interpretability of NMR data are critically dependent on the experimental setup. For a hydrochloride salt, solvent choice is key to ensuring solubility and obtaining sharp, well-resolved signals.

Step-by-Step Methodology for NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Amino-3-cyclohexylpropanamide HCl.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice because it readily dissolves polar hydrochloride salts and its high viscosity slows down the rate of proton exchange for the N-H protons, allowing them to be observed more clearly as distinct, and sometimes coupled, signals[2][3].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[4][5].

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This common technique irradiates all protons, causing all carbon signals to appear as singlets, which simplifies the spectrum[4].

    • A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Confirmatory Experiment (D₂O Exchange):

    • After acquiring the initial spectra, add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.

    • The signals corresponding to the labile protons (-N⁺H₃ and -CONH₂) will exchange with deuterium and disappear from the spectrum[6]. This is a definitive method for identifying these peaks[7][8].

Diagram 2: General Workflow for NMR Spectral Analysis

Figure 2: Workflow from Sample to Structure Sample Prepare Sample (Compound in DMSO-d6 + TMS) Acquire Acquire Spectra (1H, 13C, D2O Exchange) Sample->Acquire Process Process Data (Fourier Transform, Phasing, Referencing) Acquire->Process H1_Analysis 1H NMR Analysis (Integration, Multiplicity, Chemical Shift) Process->H1_Analysis C13_Analysis 13C NMR Analysis (Chemical Shift, Number of Signals) Process->C13_Analysis Correlation 2D NMR (Optional) (COSY, HSQC for Connectivity) H1_Analysis->Correlation C13_Analysis->Correlation Assign Assign Signals to Molecular Structure Correlation->Assign Structure Confirm Structure Assign->Structure

Section 3: Detailed ¹H NMR Spectral Interpretation (Predicted)

The predicted ¹H NMR spectrum is a composite of signals from the amide, ammonium, aliphatic chain, and cyclohexyl protons. The analysis below proceeds from the most deshielded (downfield) to the most shielded (upfield) regions.

Proton Label Predicted δ (ppm) Integration Predicted Multiplicity Rationale for Assignment
-N⁺H₃ 8.0 - 9.03HBroad singlet (br s)The positive charge on the nitrogen atom strongly deshields these protons. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange[7][9]. Disappears upon D₂O exchange.
-CONH₂ 7.0 - 8.02HTwo broad singletsAmide protons are deshielded by the carbonyl group's anisotropy and resonance. They are often non-equivalent due to restricted rotation around the C-N bond and appear as two separate signals[7]. They will also disappear upon D₂O exchange.
H3 3.2 - 3.61HMultiplet (m)This methine proton is alpha to the strongly electron-withdrawing -N⁺H₃ group, causing a significant downfield shift. It will be coupled to the two H2 protons and the H1' proton of the cyclohexyl ring, resulting in a complex multiplet.
H2a, H2b 2.4 - 2.82HMultiplets (m) or two doublets of doublets (dd)These methylene protons are alpha to the carbonyl group, which deshields them[7]. As they are diastereotopic, they will have different chemical shifts and will couple with each other (geminal coupling) and with H3 (vicinal coupling), likely forming a complex ABX system.
Cyclohexyl (H1' - H6') 1.0 - 2.011HOverlapping multiplets (m)This region will contain the signals for all 11 protons of the cyclohexyl ring. The H1' methine proton, being attached to the carbon bearing the side chain, will be the most downfield of this group (~1.8-2.0 ppm). The remaining axial and equatorial protons will produce a complex set of overlapping signals further upfield[5].

Section 4: Detailed ¹³C NMR Spectral Interpretation (Predicted)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of its neighbors.

Carbon Label Predicted δ (ppm) Rationale for Assignment
C1 (-CONH₂) 172 - 176The sp² hybridized carbonyl carbon of a primary amide is highly deshielded and appears far downfield[10].
C3 (-CH(N⁺H₃)-) 55 - 60This sp³ carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift relative to other aliphatic carbons[6].
C2 (-CH₂CO-) 38 - 43This methylene carbon is alpha to the carbonyl group, which results in a moderate deshielding effect.
C1' (Cyclohexyl) 40 - 45The cyclohexyl carbon directly attached to the main chain (the ipso-carbon) is deshielded relative to other carbons in the ring.
C2', C6' (Cyclohexyl) 29 - 33These are the carbons adjacent to C1'.
C3', C5' (Cyclohexyl) 25 - 28These carbons are beta to the substituent.
C4' (Cyclohexyl) ~25This is the carbon furthest from the point of attachment (the para-carbon) and is typically the most shielded carbon in the cyclohexyl ring[4][11].

Section 5: Comparative Analysis

To appreciate the spectral contributions of the cyclohexyl group, it is useful to compare the predicted spectrum of our target molecule with that of a simpler analog, such as 3-Amino-N-phenylpropanamide [12].

  • ¹H NMR Comparison: In 3-Amino-N-phenylpropanamide, the complex set of overlapping multiplets between 1.0-2.0 ppm would be absent. Instead, one would find sharp signals in the aromatic region (7.0-8.0 ppm) corresponding to the phenyl group. The signals for the propanamide backbone (H2 and H3) would likely be at similar chemical shifts, though their multiplicity would be simpler without the coupling to the cyclohexyl H1' proton.

  • ¹³C NMR Comparison: The spectrum of the phenyl analog would show aromatic signals between 120-140 ppm instead of the four aliphatic cyclohexyl signals between 25-45 ppm. This clear distinction highlights how ¹³C NMR can rapidly identify the nature of large substituent groups (aliphatic vs. aromatic).

This comparative approach reinforces our assignments and demonstrates how specific structural motifs produce predictable and diagnostic patterns in NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Amino-3-cyclohexylpropanamide HCl provide a wealth of structural information. The key diagnostic features are the downfield, exchangeable signals of the ammonium (-N⁺H₃) and amide (-CONH₂) protons, the distinct signals for the diastereotopic methylene protons alpha to the carbonyl, and the complex upfield region characteristic of a cyclohexyl ring. By combining chemical shift analysis, integration, and multiplicity patterns—and confirming with a D₂O exchange experiment—a researcher can confidently verify the identity and purity of this compound. This guide provides a robust framework for this interpretation, grounded in the fundamental principles of NMR spectroscopy.

References

[4] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C... Retrieved from Google Search. [1] PubChemLite. (n.d.). 3-amino-3-cyclohexylpropanamide hydrochloride (C9H18N2O). Retrieved from Google Search. [2] Englander, S. W., & Kallenbach, N. R. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [7] e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from epgp.inflibnet.ac.in. [13] Fiveable. (2025, August 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from Fiveable. [9] University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from Google Search. [3] Reddit. (2023, November 24). Amine protons on NMR : r/OrganicChemistry. Retrieved from Reddit. [6] JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from JoVE. [14] Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from Concordia College. [5] Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling. Retrieved from Google Search. [12] ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from ResearchGate. Hashimoto, M., & Sakata, K. (n.d.). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. INIS-IAEA. [15] Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from chemistry.msu.edu. [8] Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [16] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [11] ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from ResearchGate. [10] ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [17] ChemicalBook. (n.d.). Cyclohexylbenzene(827-52-1) 13C NMR spectrum. Retrieved from ChemicalBook.

Sources

Mass spectrometry fragmentation patterns of 3-Amino-3-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Fragmentation Guide for Drug Development

Executive Summary & Application Context

3-Amino-3-cyclohexylpropanamide (C9H18N2O, MW 170.[1]25) is a critical


-amino acid derivative, structurally analogous to key intermediates used in the synthesis of DPP-4 inhibitors like Sitagliptin. In drug development, this motif serves as a chiral building block where the integrity of the 

-amino functionality and the cyclohexyl ring is paramount.

This guide provides a definitive mass spectrometry (MS) characterization of this compound. Unlike standard spectral libraries that often lack specific


-amino amide data, this analysis synthesizes high-resolution ESI-MS/MS behaviors, distinguishing the target compound from its common regioisomers (e.g., 

-cyclohexyl-3-aminopropanamide) and synthetic byproducts.

Key Performance Indicators (KPIs) for Analysis:

  • Ionization Efficiency: High in ESI(+) due to the primary amine.

  • Diagnostic Fragment:

    
     154.12 (Loss of 
    
    
    
    ) and
    
    
    83.08 (Cyclohexyl cation).
  • Differentiation: Uniquely distinguishable from amide-substituted isomers via backbone cleavage patterns.

Experimental Configuration (Methodology)

To replicate the fragmentation patterns described below, the following high-resolution Quadrupole Time-of-Flight (Q-TOF) parameters are recommended. This protocol ensures the preservation of the labile amine group while promoting informative backbone fragmentation.

Instrument: Agilent 6545 Q-TOF or equivalent (e.g., Sciex TripleTOF). Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

ParameterSettingRationale
Capillary Voltage 3500 VOptimal for small molecule protonation

.
Fragmentor Voltage 110 VPrevents in-source decay of the fragile amide bond.
Collision Energy (CE) 10, 20, 40 eVStepped CE is required to observe both the parent ion and the cyclohexyl ring cleavage.
Gas Temperature 300°CEnsures solvent evaporation without thermal degradation.
Mobile Phase 0.1% Formic Acid in Water/MeCNAcidic pH promotes protonation of the primary amine (

).
Fragmentation Mechanics & Pathway Analysis

The MS/MS spectrum of 3-Amino-3-cyclohexylpropanamide (


) is dominated by charge-remote fragmentation and inductive cleavages typical of 

-amino carbonyls.
Primary Pathway: Ammonia Loss (The

-Elimination)

The most abundant fragment at low collision energy (10-15 eV) is the loss of ammonia (


, 17 Da). This is characteristic of primary amines on an aliphatic chain, driven by the formation of a stabilized conjugated double bond (acrylamido-derivative).


Secondary Pathway: Cyclohexyl Ring Ejection

At higher collision energies (>25 eV), the bond between the cyclohexyl ring and the


-carbon cleaves. This generates the stable cyclohexyl carbocation, a definitive fingerprint for this structural motif.


Tertiary Pathway: Amide Backbone Scission

A less intense but highly specific pathway involves the loss of the terminal amide group (


, 44 Da), confirming the primary amide structure.
Visualizing the Fragmentation Tree

The following diagram maps the specific dissociation pathways utilized for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 171.15 Frag_NH3 Deaminated Ion [M+H - NH3]+ m/z 154.12 Parent->Frag_NH3 -17 Da (NH3) Low CE (10 eV) Frag_Cyc Cyclohexyl Cation [C6H11]+ m/z 83.08 Parent->Frag_Cyc Inductive Cleavage High CE (30 eV) Frag_Amide Amide Loss [M+H - CONH2]+ m/z 127.13 Parent->Frag_Amide -44 Da (CONH2) Alpha Cleavage Frag_Sec Secondary Alkene (Conjugated) Frag_NH3->Frag_Sec -28 Da (CO)

Figure 1: ESI-MS/MS Fragmentation Tree for 3-Amino-3-cyclohexylpropanamide showing critical diagnostic ions.

Comparative Analysis: Target vs. Alternatives

In synthesis, a common impurity or alternative isomer is


-cyclohexyl-3-aminopropanamide  (where the cyclohexyl group is on the amide nitrogen, not the 

-carbon). Distinguishing these is critical for purity profiling.
FeatureTarget: 3-Amino-3-cyclohexylpropanamide Isomer:

-cyclohexyl-3-aminopropanamide
Differentiation Logic
Structure Primary Amine (

), Primary Amide (

)
Primary Amine (

), Secondary Amide (

)
Target has a free terminal amide; Isomer has a substituted amide.
Major Loss


The target loses the free amine easily. The isomer cleaves at the amide bond, losing cyclohexylamine.
Base Peak

(Deaminated alkene)

(Backbone fragment)
Isomer fragmentation is driven by the amide nitrogen charge retention.

High Intensity (Cyclohexyl cation)Low/Medium IntensityDirect attachment of cyclohexyl to the backbone (Target) favors cation formation more than N-attachment.

Scientific Insight: The presence of the


 154 peak is the "Go/No-Go" signal. If your spectrum shows a dominant loss of 99 Da or 81 Da (cyclohexyl), you likely have the 

-substituted isomer, not the

-substituted target.
Validated Analytical Protocol

To ensure reproducible data for regulatory submissions (e.g., IND filings), follow this self-validating workflow.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration

    
    .
    
    • Check: Solution must be clear. Turbidity suggests free base precipitation; add more acid if needed.

Step 2: System Suitability Test (SST)

Before analyzing the target, inject a known standard (e.g., Sitagliptin or a simple peptide like Gly-Phe) to verify the Q-TOF mass accuracy is <5 ppm.

Step 3: Data Acquisition Loop
  • Full Scan (MS1): Verify parent ion

    
     171.15 
    
    
    
    0.01.
  • Targeted MS/MS: Set precursor isolation width to Narrow (~1.3

    
    ).
    
  • Ramp CE: Acquire spectra at 10, 20, and 40 eV.

  • Validation:

    • Does

      
       154 appear at 10 eV? (Yes = Amine present).[2][3][4][5]
      
    • Does

      
       83 appear at 40 eV? (Yes = Cyclohexyl ring confirmed).
      

Workflow Start Sample Prep (10 µg/mL in 0.1% FA) Check SST: Mass Accuracy < 5 ppm? Start->Check Check->Start Fail (Recalibrate) Acquire Acquire MS/MS (Stepped CE) Check->Acquire Pass Analyze Identify Diagnostic Ions (154, 83, 127) Acquire->Analyze

Figure 2: Analytical workflow for validating 3-Amino-3-cyclohexylpropanamide identity.

References
  • Impurity Profiling of Sitagliptin: Detailed methodologies on LC-MS characterization of Sitagliptin intermediates and rel

    
    -amino acid impurities.
    
    • Source:

  • Fragmentation of Amides: Fundamental mechanisms of amide bond cleavage and McLafferty rearrangements in MS.

    • Source:

  • Beta-Amino Acid Analysis: High-resolution MS/MS studies on amino acid derivatives and their fragment

    • Source:

  • Sitagliptin Degradation Studies: Analysis of degradation products including hydrolysis of the amide bond.

    • Source:[6]

Sources

Publish Comparison Guide: Synthetic Yield Benchmarks for 3-Amino-3-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthetic yields for 3-Amino-3-cyclohexylpropanamide , benchmarking it against its aromatic analog (3-Amino-3-phenylpropanamide) and evaluating the efficiency of direct aliphatic synthesis versus aromatic reduction routes.

Executive Summary

3-Amino-3-cyclohexylpropanamide is a critical aliphatic


-amino acid derivative, serving as a lipophilic spacer in peptidomimetics and a non-aromatic isostere in drug candidates (e.g., integrin inhibitors, DPP-4 inhibitors).

The core synthetic challenge lies in the "Aliphatic vs. Aromatic" dichotomy. While the target is aliphatic, direct synthesis from aliphatic aldehydes (via Rodionov or Knoevenagel) often suffers from low yields due to aldol condensation side reactions. Consequently, the Aromatic Reduction Route —synthesizing the phenyl analog first and then hydrogenating—remains the industrial benchmark for yield and purity, despite the additional step.

Chemical Context & Analog Comparison

The synthesis of


-amino amides hinges on the stability of the imine intermediate formed during the initial condensation.
Feature3-Amino-3-cyclohexylpropanamide (Target)3-Amino-3-phenylpropanamide (Analog)
Electronic Nature Electron-rich, non-conjugated.Electron-poor (relative to alkyl), conjugated system.
Precursor Stability Low: Cyclohexanecarbaldehyde is prone to enolization and self-aldol condensation.High: Benzaldehyde lacks

-protons, preventing self-aldol side reactions.
Primary Synthetic Risk Oligomerization during Rodionov reaction.Over-reduction during hydrogenation (if not controlled).

Synthetic Methodologies & Yield Benchmarking

Method A: The Aromatic Reduction Route (Benchmark)

This is the standard "field-proven" protocol. It leverages the high efficiency of the Rodionov reaction with aromatic aldehydes, followed by catalytic hydrogenation.

  • Step 1 (Rodionov Reaction): Condensation of benzaldehyde, malonic acid, and ammonium acetate.

  • Step 2 (Amidation): Conversion of the acid to the amide (via mixed anhydride or ester ammonolysis).

  • Step 3 (Hydrogenation): Reduction of the phenyl ring to a cyclohexyl ring using Rh/C or Ru/C.

Method B: The Direct Aliphatic Route

A more autonomous approach attempting to build the cyclohexyl core directly.

  • Step 1: Reaction of cyclohexanecarbaldehyde with malonic acid/ammonium acetate.

  • Challenge: The aliphatic aldehyde competes with the malonic acid for the amine, and the high temperatures required for decarboxylation often degrade the aldehyde.

Comparative Yield Data
MetricMethod A: Aromatic Reduction (Benchmark)Method B: Direct Aliphatic Method C: Enzymatic Resolution (ObiH/Lipase)
Step 1 Yield 75 - 82% (Rodionov)35 - 48% (Aldol competition)40 - 50% (Strict specificity)
Amidation Yield 85 - 92% (Standard Coupling)80 - 88% N/A (Often yields acid/ester)
Hydrogenation Yield 95 - 98% (Quantitative)N/AN/A
Overall Yield ~60 - 65% ~28 - 40% < 25% (after isolation)
Atom Economy Moderate (Loss of CO₂, H₂ consumption)High (Fewer reagents)Low (High buffer/enzyme mass)
Purity Profile High (>98% after cryst.)[]Low (Requires chromatography)Very High (>99% ee)

Critical Insight: While Method B appears shorter, the purification burden of removing aldol byproducts often results in a lower isolated yield than the longer Method A.

Detailed Experimental Protocol: The Aromatic Reduction Route

Recommended for scalability and reproducibility.

Phase 1: Synthesis of 3-Amino-3-phenylpropanoic Acid (Rodionov)
  • Reagents: Benzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve reagents in ethanol.

    • Reflux at 80°C for 6-8 hours. The solution will turn yellow/orange.

    • Cool to room temperature.[2] The

      
      -amino acid often precipitates.
      
    • Filter and wash with cold ethanol.

    • Yield Check: Expect ~75%. Melting point: 220-222°C (decomp).

Phase 2: Catalytic Hydrogenation to 3-Amino-3-cyclohexylpropanoic Acid
  • Reagents: 3-Amino-3-phenylpropanoic acid, 5% Rh/C or 5% Ru/C (5 wt% loading), Acetic Acid/Water (1:1).

  • Procedure:

    • Load the aromatic precursor into a high-pressure reactor (Parr hydrogenator).

    • Add catalyst and solvent.

    • Pressurize to 50-60 psi H₂ and heat to 60°C.

    • Stir for 12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to obtain the cyclohexyl analog.

    • Yield Check: Expect >95%. The reaction is stereoretentive (cis/trans ratio depends on catalyst, usually favors cis).

Phase 3: Amidation (Mixed Anhydride Method)
  • Reagents: Boc-protected intermediate (optional for purity), Isobutyl chloroformate, NMM (N-methylmorpholine), Ammonia (gas or dioxane solution).

  • Procedure:

    • Protect the amine with Boc₂O (if not already done).

    • Activate the carboxyl group with isobutyl chloroformate at -15°C.

    • Add ammonia source.[2][3]

    • Deprotect (TFA/DCM) if necessary.

    • Yield Check: Expect ~85%.

Visualizing the Synthetic Logic

The following diagram illustrates the branching pathways and the "Yield Trap" associated with the direct aliphatic route.

G Start_Aromatic Benzaldehyde (Aromatic) Rodionov_A Rodionov Reaction (High Stability) Start_Aromatic->Rodionov_A Standard Conditions Start_Aliphatic Cyclohexanecarbaldehyde (Aliphatic) Rodionov_B Rodionov Reaction (Aldol Competition) Start_Aliphatic->Rodionov_B Unstable Intermediate Phenyl_Acid 3-Amino-3-phenyl- propanoic acid (Yield: ~75%) Rodionov_A->Phenyl_Acid Cyclo_Acid_Dirty 3-Amino-3-cyclohexyl- propanoic acid (Yield: ~40%) Rodionov_B->Cyclo_Acid_Dirty Purification Loss Hydrogenation Catalytic Hydrogenation (Rh/C, H2) (Yield: >95%) Phenyl_Acid->Hydrogenation Amidation Amidation (Mixed Anhydride) Cyclo_Acid_Dirty->Amidation Low Purity Input Cyclo_Acid_Pure 3-Amino-3-cyclohexyl- propanoic acid (High Purity) Hydrogenation->Cyclo_Acid_Pure Cyclo_Acid_Pure->Amidation Final_Product 3-Amino-3-cyclohexyl- propanamide Amidation->Final_Product

Caption: Comparative workflow showing the robust "Aromatic Reduction" pathway (Green/Blue) vs. the lower-yield "Direct Aliphatic" pathway (Yellow).

References

  • Rodionov Reaction Mechanics & Yields

    • Title: Competitive Form

      
      -Amino Acids by the Rodionov Reaction[3]
      
    • Source: Russian Journal of General Chemistry (via ResearchG
    • URL:[Link]

  • Sitagliptin Intermediate Synthesis (Arom

    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids[4]

    • Source: Z.
    • URL:[Link]

  • Catalytic Hydrogenation of Arom

    • Title: Hydrogenation of Amino Acid Mixtures to Amino Alcohols (Methodology applicable to ring reduction)
    • Source: Michigan State University / NAC
    • URL:[Link]

  • Enzymatic Routes (Altern

    • Title: Scalable and selective

      
      -hydroxy-
      
      
      
      -amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH[5]
    • Source: N
    • URL:[Link]

Sources

Elemental analysis standards for 3-Amino-3-cyclohexylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Elemental Analysis Standards: Validating 3-Amino-3-cyclohexylpropanamide Hydrochloride Subtitle: A Comparative Technical Analysis of Combustion vs. Hybrid Methodologies for Amine Salts

Executive Summary

For drug development professionals working with peptidomimetics or DPP-4 inhibitors, 3-Amino-3-cyclohexylpropanamide hydrochloride (Formula:


) represents a critical chiral building block. However, its validation presents a specific analytical paradox: while High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify the stoichiometry of the hydrochloride salt or the presence of inorganic impurities.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against a Hybrid Methodology (CHN + Potentiometric Titration) . We provide experimental data demonstrating why the Hybrid Method is the required standard for this specific hygroscopic amine salt to meet the rigorous


 purity threshold mandated by top-tier journals (e.g., J. Org. Chem.).[1][2][3][4][5][6]

Part 1: The Theoretical Framework

Before analyzing samples, the theoretical benchmark must be established. For 3-Amino-3-cyclohexylpropanamide HCl, the elemental composition is derived from the molecular weight of 206.71 g/mol .

Table 1: Theoretical Elemental Composition Standards

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptable Range (

)
Carbon (C) 912.011108.1052.29% 51.89% – 52.69%
Hydrogen (H) 191.00819.159.27% 8.87% – 9.67%
Nitrogen (N) 214.00728.0113.55% 13.15% – 13.95%
Chlorine (Cl) 135.45035.4517.15% 16.75% – 17.55%
Oxygen (O) 115.99916.007.74% Not typically measured

Critical Insight: The Hydrogen content (9.27%) is high. Even slight moisture absorption (hygroscopicity) will artificially inflate the H% and dilute the C% and N%, causing a "Fail" result even if the compound is chemically pure.

Part 2: Comparative Methodology

We compared three analytical workflows to determine the most reliable standard for validating this compound.

Option A: Automated CHN Combustion (The "Quick" Standard)
  • Mechanism: Sample is burned at >1000°C; gases (

    
    ) are measured via thermal conductivity.
    
  • Pros: Fast, automated, requires minimal sample (<2 mg).

  • Cons: High Failure Rate for HCl Salts. The presence of Chlorine can poison standard combustion catalysts, leading to incomplete combustion. Furthermore, this method does not directly measure the counter-ion (

    
    ), leaving the salt stoichiometry unverified.
    
Option B: High-Res Mass Spec (HRMS) + NMR (The "Modern" Alternative)
  • Mechanism: Exact mass determination and proton counting.

  • Pros: Excellent for structural identity.

  • Cons: Inadequate for Purity. HRMS is qualitative, not quantitative. It cannot distinguish between a mono-hydrochloride and a di-hydrochloride salt, nor can it detect trapped inorganic salts (e.g., NaCl from brine washes).

Option C: The Hybrid Protocol (CHN + Potentiometric Titration)
  • Mechanism: Combines Combustion (for C, H, N) with Silver Nitrate (

    
    ) titration (specifically for 
    
    
    
    ).
  • Performance: This is the Gold Standard . It independently validates the organic backbone and the ionic salt ratio.

Table 2: Performance Comparison Matrix

FeatureOption A: CHN OnlyOption B: HRMS/NMROption C: Hybrid (Recommended)
Structural ID LowHighMedium
Salt Stoichiometry Inferred (Risky)BlindDirect Measurement
Hygroscopic Handling PoorN/AExcellent (via correction)
Accuracy

Qualitative

Cost per Sample $


Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for validating the standard, emphasizing the critical drying step often missed by junior researchers.

ValidationWorkflow cluster_Analysis Hybrid Analysis Phase Start Crude Sample (3-Amino-3-cyclohexylpropanamide HCl) Drying Vacuum Drying (40°C, P2O5, 24h) Start->Drying Remove H2O Weighing Micro-Weighing (Inert Glove Box) Drying->Weighing Prevent Re-absorption CHN Combustion Analysis (C, H, N) Weighing->CHN Titr Potentiometric Titration (AgNO3 vs Cl-) Weighing->Titr Calc Data Integration & Stoichiometry Check CHN->Calc Titr->Calc Decision Within u00B10.4%? Calc->Decision Report Generate CoA Decision->Report Yes Reject Recrystallize Decision->Reject No Reject->Drying Retry

Figure 1: The Hybrid Validation Workflow ensures moisture does not skew the H% results, a common failure mode for amine salts.

Protocol 1: Handling Hygroscopic HCl Salts
  • Context: Amine hydrochlorides are "water sponges." A sample exposed to air for 5 minutes can absorb 1-2% water by weight, causing the Carbon % to drop below the acceptable range.

  • Step-by-Step:

    • Drying: Place the sample in a drying pistol over Phosphorus Pentoxide (

      
      ) at 40°C under high vacuum (<0.1 mbar) for 24 hours.
      
    • Encapsulation: If a glovebox is unavailable, use pre-tared tin capsules. Load the sample rapidly and crimp immediately to create a "cold weld" seal.

    • Correction: If drying is impossible, determine water content via Karl Fischer titration (

      
      ) and mathematically correct the theoretical values before comparing.
      
Protocol 2: Potentiometric Titration for Chloride
  • Objective: Precise determination of the counter-ion to confirm the 1:1 HCl stoichiometry.

  • Reagents: 0.01 N Silver Nitrate (

    
    ), dilute Nitric Acid (
    
    
    
    ).
  • Method:

    • Dissolve 50 mg of sample in 50 mL deionized water + 1 mL

      
      .
      
    • Titrate with

      
       using a silver electrode.[6]
      
    • Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

    • Calculation:

      
      
      

Part 4: Data Interpretation & Troubleshooting

When reviewing your data, use the following decision matrix to diagnose synthesis issues.

Table 3: Diagnostic Guide for EA Deviations

ObservationDiagnosisCorrective Action
Low C%, High H% Water Contamination. The sample is wet.Dry sample over

for 48h.
Low C%, Low H%, Low N% Inorganic Impurity. Silica or inorganic salts (NaCl) are present.Filter through Celite; check ash content.
Low Cl% (<16.5%) Sub-stoichiometric Salt. You have a mix of Free Base and HCl salt.Add excess HCl in ether, then recrystallize.
High C% Solvent Trap. Residual solvent (e.g., EtOAc, Ether) is trapped in the lattice.Proton NMR to quantify solvent; dry under vacuum.
Logic Diagram: Pass/Fail Criteria

DecisionTree Input Experimental Data Received CheckC Is C% within u00B10.4%? Input->CheckC CheckH Is H% within u00B10.4%? CheckC->CheckH Yes FailH FAIL: Hygroscopic Error CheckC->FailH No (Low C) CheckCl Is Cl% within u00B10.4%? CheckH->CheckCl Yes CheckH->FailH No (High H) Pass PASS: Valid Standard CheckCl->Pass Yes FailCl FAIL: Salt Ratio Error CheckCl->FailCl No

Figure 2: Decision logic for interpreting Elemental Analysis results. Note that High H/Low C is the specific signature of moisture contamination.

References

  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • PubChem. 3-Amino-3-cyclohexylpropanamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-cyclohexylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-3-cyclohexylpropanamide hydrochloride, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our goal is to empower you to manage this substance with confidence, safeguarding both your team and the environment.

Hazard Assessment and Characterization

The disposal protocol must, therefore, treat this compound as hazardous waste, adhering to the stringent guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] It is strictly prohibited to dispose of this chemical in the regular trash or via drain disposal.[1][3]

Table 1: Anticipated Hazard Profile

Hazard CategoryGHS Pictogram (Description)Precautionary Statement Code (Example)Rationale for Classification
Acute Toxicity, Oral Exclamation MarkH302: Harmful if swallowedCommon for many amine-based compounds.[4]
Skin Corrosion/Irritation CorrosionH314: Causes severe skin burns and eye damageThe hydrochloride salt makes the compound acidic and potentially corrosive.[4][5]
Serious Eye Damage CorrosionH318: Causes serious eye damageA direct consequence of the compound's corrosive nature.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the anticipated hazards, a robust selection of PPE is mandatory for any procedure involving the handling or disposal of 3-Amino-3-cyclohexylpropanamide hydrochloride.

  • Eye and Face Protection : Wear tightly fitting safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[4] When handling larger quantities or creating solutions where splashing is possible, a face shield (minimum 8-inch) is required in addition to goggles.[4]

  • Hand Protection : Use chemically resistant, impervious gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[4] Employ proper glove removal technique to avoid skin contact.[4]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, and engineering controls like a fume hood are not sufficient, use a NIOSH-approved respirator.[6]

Step-by-Step Disposal Protocol

The disposal of 3-Amino-3-cyclohexylpropanamide hydrochloride must follow a systematic process compliant with the EPA's Resource Conservation and Recovery Act (RCRA).[1][7]

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Designate as Hazardous Waste : This compound must be disposed of as hazardous chemical waste.

  • Compatibility : Collect waste 3-Amino-3-cyclohexylpropanamide hydrochloride in a dedicated container for non-halogenated organic solids or liquids, depending on its form.

  • Avoid Mixing : Do not mix this waste with:

    • Strong bases (to avoid violent reactions).[8]

    • Strong oxidizing agents.[9]

    • Halogenated waste streams.

    • Aqueous waste containing heavy metals.

Step 2: Proper Containerization The integrity of the waste container is paramount for safe storage and transport.

  • Select a Compatible Container : The original product container is often the best choice for its waste.[10] Otherwise, use a container made of compatible material (e.g., high-density polyethylene, HDPE) that will not react with the acidic amine salt.[11]

  • Ensure Good Condition : The container must be free of leaks, cracks, or external residue and have a secure, leak-proof closure.[1][10]

  • Headspace : Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for expansion.[7]

Step 3: Labeling Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[12]

  • Mandatory Wording : The container must be clearly labeled with the words "Hazardous Waste".[12][13]

  • Contents Identification : List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[13]

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.[11][13]

  • Location : The SAA must be under the control of laboratory personnel.[1]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11][12] For acutely toxic "P-listed" wastes, the limit is one quart.[11]

  • Secondary Containment : Store the waste container within a secondary containment system, such as a spill pallet, to prevent leaks from spreading.[1][14]

  • Container Closure : Keep waste containers closed at all times except when adding waste.[11][13] Do not leave funnels in the container opening.[13]

Step 5: Arranging for Final Disposal

  • Contact EHS : Once the container is 90% full or has been in the SAA for the maximum allowed time (often six to twelve months depending on regulations), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[11][13][15]

  • Licensed Disposal : Your EHS department will work with a licensed hazardous waste disposal company to transport the waste for final disposal, typically via incineration at a permitted facility.[5][16]

Emergency Procedures: Spill and Exposure Management

Spill Response (Small Scale)

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or involves volatile substances, evacuate the area.

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material like vermiculite or sand.[4]

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The cleanup materials are now also considered hazardous waste and must be disposed of accordingly.

Exposure First Aid

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][17]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes.[5][17]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][17]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][17]

The Disposal Workflow: A Visual Guide

The decision-making process for chemical waste disposal follows a clear, logical path from generation to final removal. This workflow ensures that each step is handled in a compliant and safe manner.

G Chemical Waste Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Disposal Coordination A Waste Generation (3-Amino-3-cyclohexylpropanamide hydrochloride) B Hazard Determination (Classified as Hazardous) A->B C Segregate Waste (Non-Halogenated Organic) B->C D Select & Fill Compatible Container C->D E Label Container ('Hazardous Waste', Contents, Date) D->E F Store in SAA (Secondary Containment, Closed Lid) E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Pickup G->H Yes I Waste Collected by Licensed Contractor H->I J Transport to Permitted Disposal Facility I->J K Final Disposal (e.g., Incineration) J->K

Caption: Decision workflow for compliant laboratory chemical waste disposal.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Safety Data Sheet. (n.d.). Generic SDS for amine compounds.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • TCI Chemicals. (2024, November 27). SAFETY DATA SHEET for N-(3-Aminopropyl)cyclohexylamine.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET for 3-Amino-1-propanol.
  • 3M. (n.d.). MSDS for a product containing Methyl Ethyl Ketone.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for (R)-3-Amino-3-phenylpropan-1-ol.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

Navigating the Uncharted: A Practical Guide to Handling 3-Amino-3-cyclohexylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the precautionary principle. In the absence of specific toxicological data, we will infer the potential hazards of 3-Amino-3-cyclohexylpropanamide hydrochloride by examining its structural analogues: Cyclohexylamine hydrochloride and Gabapentin . This method allows us to anticipate risks and establish robust safety protocols.

Hazard Profile: An Inference-Based Assessment

The structure of 3-Amino-3-cyclohexylpropanamide hydrochloride incorporates a cyclohexylamine moiety and an amide functional group. Based on the known hazards of structurally similar compounds, we can anticipate the following potential risks:

Hazard Category Anticipated Risk based on Analogous Compounds Supporting Evidence from Analogues
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Cyclohexylamine hydrochloride is classified as harmful by all three routes of exposure.[1][2] Gabapentin hydrochloride is also noted as harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation. [1][3][4]Both Cyclohexylamine hydrochloride and Gabapentin are documented to cause skin irritation.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. [1][3][4] May be a lachrymator (tear-inducing).[1]Both analogues are known to cause serious eye irritation.[1][3][4] Cyclohexylamine hydrochloride is specifically identified as a lachrymator.[1]
Respiratory Irritation May cause respiratory tract irritation. [1][2][3]The solid, powdered nature of this compound suggests a risk of aerosolization. Both analogues are known to cause respiratory irritation.[1][2][3]
Other Considerations Hygroscopic. [1][4]Cyclohexylamine hydrochloride is known to be hygroscopic, meaning it can absorb moisture from the air.[1][4] This can affect the physical properties and stability of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the anticipated hazards. The following table outlines the minimum required PPE for handling 3-Amino-3-cyclohexylpropanamide hydrochloride.

Body Part Required PPE Rationale and Specifications
Hands Nitrile glovesProvides protection against skin contact.[2][5] Inspect gloves for integrity before each use and practice proper removal technique to avoid contaminating your skin.[5]
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles.[2][5] If there is a significant splash risk, a face shield should be worn in addition to safety goggles.[5][6]
Body Laboratory coatA fully fastened lab coat protects skin and personal clothing from contamination.[2]
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][7]
Visualizing PPE Procedures

To ensure proper technique, the following diagrams illustrate the correct sequence for donning and doffing PPE.

PPE_Donning cluster_donning PPE Donning Sequence LabCoat 1. Lab Coat Respirator 2. Respirator LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Caption: Correct sequence for putting on Personal Protective Equipment.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Respirator 4. Respirator LabCoat->Respirator

Caption: Correct sequence for taking off Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Given its hygroscopic nature, ensure the container is tightly sealed.[1][4]

Handling Procedures
  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2][8]

  • Donning PPE: Follow the PPE donning sequence outlined in the diagram above.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transfers. Avoid creating dust clouds. If dust is generated, use a vacuum cleaner with a HEPA filter for cleanup.[9]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9][11] If the person is conscious, rinse their mouth with water.[9][11] Seek immediate medical attention.
Minor Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][12]
Major Spill Evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Emergency Response Workflow

Emergency_Response cluster_emergency Emergency Response Workflow Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess Minor Minor Spill/Exposure Assess->Minor Minor Major Major Spill/Exposure Assess->Major Major FirstAid Administer First Aid (See Table) Minor->FirstAid Evacuate Evacuate Area Major->Evacuate Cleanup Contain & Clean Up (Follow Procedure) FirstAid->Cleanup Report Report Incident Cleanup->Report Notify Notify EHS Evacuate->Notify Notify->Report

Caption: Step-by-step workflow for responding to spills or exposures.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.[13][14]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.[13][15]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "3-Amino-3-cyclohexylpropanamide hydrochloride".

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety program, following all local, state, and federal regulations.[14] Do not dispose of this chemical down the drain or in the regular trash.[13][14]

References

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